4-Hydroxy-2-phenylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCLRGIMQKYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306416 | |
| Record name | 4-hydroxy-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6837-26-9 | |
| Record name | α-(2-Hydroxyethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6837-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 176157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC176157 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Hydroxy-2-phenylbutanoic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of 2-Hydroxy-4-phenylbutanoic Acid For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-Hydroxy-4-phenylbutanoic acid. This compound, a chiral molecule existing as (R) and (S) enantiomers, is a key intermediate in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors. While the user requested information on "4-Hydroxy-2-phenylbutanoic acid," the available scientific literature and commercial products predominantly refer to the isomer with the hydroxyl group at the C2 position and the phenyl group at the C4 position, which is chemically named 2-Hydroxy-4-phenylbutanoic acid. This document will focus on this scientifically prevalent and industrially significant compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Hydroxy-4-phenylbutanoic acid are summarized below. Data for both the (R) and (S) enantiomers are provided where available.
| Property | Value |
| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid[1] or (2S)-2-hydroxy-4-phenylbutanoic acid[2] |
| Synonyms | (R)-(-)-2-Hydroxy-4-phenylbutyric acid, (S)-(+)-2-Hydroxy-4-phenylbutyric acid[1][3] |
| CAS Number | 29678-81-7 ((R)-enantiomer)[1], 115016-95-0 ((S)-enantiomer)[2][3] |
| Chemical Formula | C₁₀H₁₂O₃[1][3] |
| Molecular Weight | 180.20 g/mol [1] |
| Melting Point | 114-117 °C ((R)-enantiomer), 110-112 °C ((S)-enantiomer)[3] |
| Boiling Point | 356.9 °C (Predicted)[3] |
| Density | 1.219 g/cm³ (Predicted)[3] |
| Solubility | Soluble in ethanol, chloroform, dichloromethane, and benzene; slightly soluble in water[3]. |
| LogP (computed) | 1.3[1] |
Experimental Protocols
Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid via Biocatalytic Reduction
A highly efficient and stereoselective method for the synthesis of (R)-2-Hydroxy-4-phenylbutanoic acid [(R)-HPBA] involves the enzymatic reduction of 2-oxo-4-phenylbutyric acid (OPBA).[4][5] This biotransformation utilizes a recombinant E. coli biocatalyst co-expressing a mutant D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) for cofactor regeneration.[4]
Materials:
-
2-oxo-4-phenylbutyric acid (OPBA)
-
Recombinant E. coli cells expressing D-nLDHY52L/F299Y and FDH
-
Sodium formate
-
Phosphate buffer (200 mM, pH 6.5)
Protocol:
-
The biotransformation is conducted in a reaction vessel containing 200 mM phosphate buffer (pH 6.5).
-
The recombinant E. coli biocatalyst is added to the buffer to a final concentration of 6 g dry cell weight/L.[6]
-
The substrate, OPBA, is added to a concentration of 73.4 mM.[4]
-
Sodium formate is added as the co-substrate for NADH regeneration.[6]
-
The reaction mixture is incubated at 37°C with agitation.[6]
-
The reaction progress is monitored by periodically sampling the mixture and analyzing the concentration of (R)-HPBA by HPLC.
-
Under optimal conditions, a conversion of over 97% can be achieved in 90 minutes, yielding 71.8 mM (R)-HPBA with an enantiomeric excess greater than 99%.[4]
Caption: Biocatalytic reduction of OPBA to (R)-HPBA with cofactor regeneration.
Chemical Synthesis from Benzaldehyde and Pyruvic Acid
A multi-step chemical synthesis method for preparing (R)-2-hydroxy-4-phenylbutanoate has also been patented.[7] This process involves four main stages:
-
Condensation: Benzaldehyde and pyruvic acid undergo a condensation reaction.
-
Esterification: The resulting product is esterified.
-
Asymmetric Reduction: A bio-enzyme (ketoreductase) is used for the asymmetric reduction of the keto group.[7]
-
Hydrogenation: The final step involves the hydrogenation of a double bond to yield the optically pure product.[7]
This method reports a total yield of 82% with high purity (>99%) and enantioselectivity (>99%).[7]
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of 2-Hydroxy-4-phenylbutanoic acid is crucial for its use in pharmaceutical synthesis. Chiral HPLC is the standard method for separating and quantifying the (R) and (S) enantiomers.
Protocol:
-
Column: A chiral column (e.g., MCI GEL CRS10W) is used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of 2 mM aqueous copper sulfate (CuSO₄) and acetonitrile (85:15 v/v) is employed.[6]
-
Flow Rate: The flow rate is maintained at 0.5 mL/min.[6]
-
Temperature: The column is kept at 25°C.[6]
-
Detection: A UV detector set at 254 nm is used for detection.[6]
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.[6]
Biological Significance and Applications
Precursor for ACE Inhibitors
The primary application of optically pure 2-Hydroxy-4-phenylbutanoic acid is as a key chiral building block in the synthesis of several ACE inhibitors.[4][5] These drugs, such as enalapril and lisinopril, are widely used to treat hypertension and congestive heart failure.[4]
Potential Therapeutic Activities and Relation to 4-Phenylbutyrate (4-PBA)
While 2-Hydroxy-4-phenylbutanoic acid itself is mainly used as a synthetic intermediate, the closely related compound 4-phenylbutyric acid (4-PBA) is an FDA-approved drug with known therapeutic activities. 4-PBA acts as a chemical chaperone, a small molecule that can help stabilize protein conformation, prevent the aggregation of misfolded proteins, and alleviate endoplasmic reticulum (ER) stress.[8][9]
ER stress is implicated in a wide range of diseases, including neurodegenerative disorders, diabetes, and certain cardiovascular conditions.[8][10] 4-PBA has been shown to mitigate ER stress by reducing the activation of key signaling pathways of the unfolded protein response (UPR), such as the PERK, ATF6, and IRE1 pathways.[10][11] This action helps to restore cellular homeostasis and prevent apoptosis (programmed cell death) triggered by prolonged ER stress.[8][11] Given the structural similarity, it is plausible that 2-Hydroxy-4-phenylbutanoic acid or its derivatives could be explored for similar chaperone activities.
Caption: Mechanism of chemical chaperones in reducing ER stress and apoptosis.
Safety and Handling
Based on available safety data sheets, 2-Hydroxy-4-phenylbutanoic acid is classified as a substance that requires careful handling.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][12]
-
Precautions:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Use only in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.[13]
-
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[13]
This guide provides a detailed technical overview for professionals in the fields of chemical research and drug development. The information compiled herein is based on current scientific literature and safety data.
References
- 1. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. CN105732373A - Method for preparing (R)-2-hydroxy-4-phenylbutanoate - Google Patents [patents.google.com]
- 8. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemical-label.com [chemical-label.com]
- 13. chemicalbook.com [chemicalbook.com]
(R)-2-Hydroxy-4-phenylbutyric Acid: A Comprehensive Technical Guide for its Role as a Chiral Precursor
For Researchers, Scientists, and Drug Development Professionals
(R)-2-hydroxy-4-phenylbutyric acid [(R)-HPBA] and its corresponding ester, ethyl (R)-2-hydroxy-4-phenylbutyrate [(R)-HPBE], are pivotal chiral building blocks in the pharmaceutical industry.[1][2][3] Their primary significance lies in their role as key precursors for the synthesis of a multitude of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3][4] These drugs, including widely prescribed medications like enalapril, lisinopril, benazepril, and ramipril, are fundamental in the treatment of hypertension and congestive heart failure.[1][2][3][4] The efficacy of these ACE inhibitors is critically dependent on the specific stereochemistry of the (S)-homophenylalanine moiety, which is derived from (R)-HPBA.[4] This guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, and applications of (R)-HPBA, presenting quantitative data and detailed experimental protocols for its preparation.
Physicochemical Properties
(R)-2-Hydroxy-4-phenylbutyric acid is a white crystalline solid.[5] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid | [6] |
| CAS Number | 29678-81-7 | |
| Molecular Formula | C₁₀H₁₂O₃ | [6] |
| Molecular Weight | 180.20 g/mol | [6] |
| Melting Point | 114-117 °C | [7] |
| Optical Activity | [α]20/D −9.5° (c = 2.8 in ethanol) | |
| Boiling Point | 356.9 °C at 760 mmHg | [5] |
| Density | 1.219 g/cm³ | [5] |
Synthesis Methodologies: A Comparative Overview
The production of enantiomerically pure (R)-HPBA is paramount. Various strategies have been developed, broadly categorized into biocatalytic and chemical methods. Biocatalytic routes, particularly the asymmetric reduction of a prochiral ketone, are often favored due to their high stereoselectivity, mild reaction conditions, and environmental compatibility.[8][9]
The central role of (R)-HPBA is to provide the necessary chiral backbone for the pharmacologically active component of several ACE inhibitors.
Caption: Role of (R)-HPBA as a key intermediate in ACE inhibitor synthesis.
Biocatalytic Asymmetric Reduction
The most prominent method for synthesizing (R)-HPBA is the asymmetric bio-reduction of 2-oxo-4-phenylbutyric acid (OPBA).[1][2][3] This approach utilizes dehydrogenases or reductases that exhibit high stereoselectivity, leading to a theoretical yield of 100%.[1][2] A critical aspect of this process is the regeneration of the required cofactor (typically NADH or NADPH).[8]
Coupled-Enzyme Systems for Cofactor Regeneration
To address the high cost of cofactors, coupled-enzyme systems are employed. In these systems, a second enzyme is used to regenerate the cofactor in situ. Common choices include glucose dehydrogenase (GDH) and formate dehydrogenase (FDH).[1][8]
The following diagram illustrates a typical workflow for producing (R)-HPBA using whole-cell biocatalysts co-expressing the necessary enzymes.
Caption: Experimental workflow for whole-cell biocatalytic synthesis of (R)-HPBA.
Quantitative Data for Asymmetric Reduction
| Biocatalyst System | Substrate (Conc.) | Key Conditions | Time | Yield/Conversion | Enantiomeric Excess (ee) | Productivity | Reference |
| E. coli co-expressing d-nLDHY52L/F299Y & FDH | OPBA (73.4 mM) | pH 6.5, 37°C, 6 g DCW L⁻¹ | 90 min | 97.8% (Conversion) | >99% | 47.9 mM h⁻¹ | [1][3] |
| E. coli expressing Carbonyl Reductase (CpCR) & GDH | OPBE (30 mM) | - | - | 98.3% (Conversion) | >99.9% | - | [8] |
| D-Lactate Dehydrogenase (D-LDH) & FDH (Enzyme Membrane Reactor) | α-keto acid | Continuous production | 4 weeks | 1 kg total product | - | 165 g L⁻¹ d⁻¹ | [10] |
Note: OPBE (ethyl 2-oxo-4-phenylbutyrate) is the ester form, which is subsequently hydrolyzed to (R)-HPBA.
Experimental Protocol: (R)-HPBA Synthesis using E. coli DF Whole-Cell Biocatalyst
This protocol is adapted from the methodology described for the production of (R)-HPBA using a coupled d-lactate dehydrogenase and formate dehydrogenase system.[1][3]
1. Biocatalyst Preparation:
-
Co-express the mutant NAD-dependent d-lactate dehydrogenase (d-nLDHY52L/F299Y) from Lactobacillus bulgaricus and formate dehydrogenase (FDH) from Candida boidinii in Escherichia coli BL21 (DE3).
-
Culture the recombinant E. coli DF cells in a suitable fermentation medium.
-
Harvest the cells by centrifugation when they reach the desired growth phase and wash them with a phosphate buffer. The resulting cell paste (Dry Cell Weight, DCW) is the whole-cell biocatalyst.
2. Biotransformation Reaction:
-
Prepare a reaction mixture in a 200 mM phosphate buffer adjusted to a pH of 6.5.
-
Add the substrate, 2-oxo-4-phenylbutyric acid (OPBA), to a final concentration of 73.4 mM.
-
Add sodium formate as the co-substrate for NADH regeneration.
-
Initiate the reaction by adding the prepared E. coli DF whole-cell biocatalyst to a final concentration of 6 g DCW L⁻¹.
-
Incubate the reaction mixture at 37°C with gentle agitation for 90 minutes.
3. Analysis and Product Isolation:
-
Monitor the depletion of OPBA and the formation of (R)-HPBA using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Determine the enantiomeric excess of the product using a chiral HPLC column (e.g., MCI GEL CRS10W). The mobile phase can consist of 2 mM CuSO₄ and acetonitrile.[2]
-
Upon completion, terminate the reaction by removing the biocatalyst via centrifugation.
-
Acidify the supernatant and extract the (R)-HPBA product using a suitable organic solvent.
Chemo-Enzymatic Deracemization
An alternative enzymatic strategy involves the deracemization of a racemic precursor. This method can overcome the 50% theoretical yield limit of traditional kinetic resolutions.
Synthesis Pathway: Deracemization of a Butenoic Acid Precursor
This pathway uses a two-enzyme system—a lipase and a racemase—to convert a racemic unsaturated precursor into a single enantiomer, which is then hydrogenated to yield the final product.
Caption: Chemo-enzymatic deracemization and hydrogenation pathway.
Experimental Protocol: Lipase-Racemase Deracemization
This protocol is a conceptual summary based on the deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid.[4]
1. Deracemization Step:
-
Combine the racemic substrate, (±)-2-hydroxy-4-phenylbut-3-enoic acid, with a lipase (e.g., from Pseudomonas cepacia) and mandelate racemase in a suitable buffer.
-
Add an acyl donor (e.g., an acetate) for the acyl-transfer reaction.
-
The lipase selectively acylates one enantiomer (e.g., the S-enantiomer).
-
Simultaneously, the mandelate racemase converts the non-reacting R-enantiomer back into the racemate, allowing the reaction to proceed beyond a 50% yield.
-
The process is repeated in cycles to convert the entire racemate into a single acylated enantiomer.
2. Hydrolysis and Hydrogenation:
-
Hydrolyze the resulting acylated product to yield the enantiomerically pure (S)-2-hydroxy-4-phenylbut-3-enoic acid.
-
Perform a catalytic hydrogenation of the double bond using a catalyst such as Palladium on Carbon (Pd/C) to obtain the final saturated product, (S)-2-hydroxy-4-phenylbutanoic acid, with an enantiomeric excess of >99%.[4]
-
Note: The stereochemical outcome can be controlled. By switching from acyl-transfer to ester hydrolysis mode, the R-enantiomer can be produced instead.[4]
Chemical Synthesis
While biocatalytic methods are often preferred, chemical synthesis routes have also been established, primarily involving the asymmetric hydrogenation of a keto-ester precursor.
Asymmetric Hydrogenation of Ethyl 2,4-dioxo-4-phenylbutyrate
A technical synthesis process involves the chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate.[11][12]
1. First Hydrogenation (Asymmetric):
-
Substrate: Ethyl 2,4-dioxo-4-phenylbutyrate.
-
Catalyst: A heterogeneous Platinum (Pt) catalyst modified with a chiral agent like dihydrocinchonidine.
-
Conditions: The reaction is run at elevated pressure (e.g., 60 bar) and 25°C in a solvent like toluene.
-
Outcome: This step enantioselectively reduces the 2-keto group to a hydroxyl group, yielding ethyl (R)-2-hydroxy-4-oxo-phenylbutyrate with an initial ee of up to 86%.[11]
2. Crystallization:
-
The resulting ethyl (R)-2-hydroxy-4-oxo-phenylbutyrate is enriched to >99% ee through a single crystallization step.[11]
3. Second Hydrogenation (Hydrogenolysis):
-
Substrate: Enantiomerically pure ethyl (R)-2-hydroxy-4-oxo-phenylbutyrate.
-
Catalyst: Palladium on Carbon (Pd/C).
-
Conditions: The reaction is performed in the presence of a strong acid (e.g., H₂SO₄) at around 40-50°C and pressures ranging from 1.1 to 21 bar.[11]
-
Outcome: This step removes the 4-keto group via hydrogenolysis to yield the final product, ethyl (R)-2-hydroxy-4-phenylbutyrate, with >99% ee.[11][12]
Quantitative Data for Chemical Synthesis
| Method | Substrate | Catalyst | Key Conditions | Overall Yield | Final Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation & Hydrogenolysis | Acetophenone & Diethyl oxalate | 1. Pt/SiO₂ + Dihydrocinchonidine2. Pd/C + H₂SO₄ | 1. 25°C, 60 bar2. 50°C, 21 bar | 50-60% | >99% | [11][12] |
Conclusion
(R)-2-Hydroxy-4-phenylbutyric acid is an indispensable chiral precursor for the synthesis of several life-saving ACE inhibitors. While various chemical and chemo-enzymatic routes exist for its production, biocatalytic methods, particularly the asymmetric reduction of OPBA using whole-cell systems with integrated cofactor regeneration, stand out as highly efficient, selective, and scalable. These methods consistently deliver the product in high yield and with excellent enantiomeric purity (>99% ee), meeting the stringent demands of the pharmaceutical industry. The continued development of novel enzymes and optimization of bioprocesses promise to further enhance the industrial-scale production of this vital chiral intermediate.
References
- 1. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Page loading... [guidechem.com]
- 6. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-2-Hydroxy-4-phenylbutyric acid | CAS#:29678-81-7 | Chemsrc [chemsrc.com]
- 8. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4-Hydroxy-2-phenylbutanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2-phenylbutanoic acid. Due to the limited availability of public spectroscopic data for this compound, this document focuses on its close structural isomer, (R)-2-Hydroxy-4-phenylbutanoic acid . The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation and characterization of this compound, which serves as a valuable building block in the synthesis of various pharmaceutical agents.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for (R)-2-Hydroxy-4-phenylbutanoic acid.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.35 - 7.15 | m | - | Ar-H |
| 4.25 | t | 6.5 | CH(OH) |
| 2.90 | t | 7.0 | CH₂-Ar |
| 2.15 - 1.95 | m | - | CH₂-CH(OH) |
Note: Predicted data. Solvent and frequency not specified.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 178.5 | C=O |
| 141.0 | Ar-C (quaternary) |
| 128.8 | Ar-CH |
| 128.5 | Ar-CH |
| 126.2 | Ar-CH |
| 70.5 | CH(OH) |
| 35.0 | CH₂-Ar |
| 31.5 | CH₂-CH(OH) |
Note: Predicted data. Solvent and frequency not specified.
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Assignment |
| 3400 - 2400 (broad) | O-H stretch (carboxylic acid) |
| 3350 (broad) | O-H stretch (alcohol) |
| 3030 | C-H stretch (aromatic) |
| 2930 | C-H stretch (aliphatic) |
| 1710 | C=O stretch (carboxylic acid) |
| 1600, 1495, 1450 | C=C stretch (aromatic) |
| 1210 | C-O stretch (acid/alcohol) |
| 740, 700 | C-H bend (aromatic, monosubstituted) |
Note: Characteristic absorption ranges for the functional groups present.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 180.0786 | [M]⁺ (Molecular Ion) |
| 162 | [M - H₂O]⁺ |
| 131 | [M - COOH - H₂]⁺ |
| 105 | [C₆H₅CH₂CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: Fragmentation pattern is predicted based on the structure.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for calibration of the chemical shift scale to 0 ppm.
Data Acquisition:
-
¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
A pressure arm is engaged to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then compressed in a pellet press to form a thin, transparent pellet.
Data Acquisition:
-
A background spectrum of the empty spectrometer (or the KBr pellet matrix) is recorded.
-
The sample is placed in the infrared beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Sample Preparation (for GC-MS):
-
The carboxylic acid and alcohol functional groups are often derivatized (e.g., silylation) to increase volatility.
-
A solution of the derivatized analyte is prepared in a suitable volatile solvent.
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
The Biological Significance of 4-Hydroxy-2-phenylbutanoic Acid Isomers: A Guide for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the biological relevance of 4-Hydroxy-2-phenylbutanoic acid isomers. While direct biological activity data for these specific isomers is limited in publicly available research, their profound importance lies in their role as chiral precursors for a significant class of pharmaceuticals: Angiotensin-Converting Enzyme (ACE) inhibitors. This document will explore the stereospecific synthesis of these isomers and elucidate how their chirality is a critical determinant of the therapeutic efficacy of the resulting ACE inhibitors.
Introduction: The Unseen Influence of Chiral Precursors
This compound is a chiral molecule existing as two enantiomers: (R)-4-Hydroxy-2-phenylbutanoic acid and (S)-4-Hydroxy-2-phenylbutanoic acid. Although not recognized for potent intrinsic biological activity, these isomers are invaluable building blocks in the asymmetric synthesis of several blockbuster drugs used in the management of hypertension and congestive heart failure. The stereochemistry at the C2 position of the butanoic acid chain is a pivotal factor that dictates the three-dimensional structure and, consequently, the pharmacological activity of the final active pharmaceutical ingredient (API).
Role as Precursors for Angiotensin-Converting Enzyme (ACE) Inhibitors
The primary biological significance of this compound isomers is their use in the synthesis of ACE inhibitors such as Enalapril and Benazepril. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.
The therapeutic action of ACE inhibitors is highly stereoselective. The efficacy of these drugs is critically dependent on the specific stereoisomer used, which in turn is determined by the chirality of the starting materials, including this compound. For instance, the synthesis of the active form of Enalapril (enalaprilat) requires the (S)-configuration in its amino acid-like fragment, which can be derived from (S)-2-amino-4-phenylbutanoic acid, a closely related derivative of the title compound. Similarly, the (R)-enantiomer of 2-hydroxy-4-phenylbutanoic acid is a key precursor for other ACE inhibitors[1][2].
The table below summarizes some of the prominent ACE inhibitors for which this compound isomers or their close derivatives serve as essential chiral precursors.
| ACE Inhibitor | Relevant Precursor Isomer | Therapeutic Use |
| Enalapril | (S)-2-amino-4-phenylbutanoic acid derivative | Hypertension, Congestive Heart Failure |
| Benazepril | (R)-2-hydroxy-4-phenylbutanoic acid derivative | Hypertension |
| Lisinopril | (S)-2-amino-4-phenylbutanoic acid derivative | Hypertension, Heart Failure, Post-Myocardial Infarction |
| Ramipril | (S)-2-amino-4-phenylbutanoic acid derivative | Hypertension, Heart Failure, Post-Myocardial Infarction |
| Quinapril | (S)-2-amino-4-phenylbutanoic acid derivative | Hypertension, Congestive Heart Failure |
Stereospecific Synthesis and Methodologies
The production of enantiomerically pure ACE inhibitors necessitates the use of stereospecific synthetic routes. The methodologies to obtain the required (R)- or (S)-4-Hydroxy-2-phenylbutanoic acid are therefore of great interest.
Enzymatic and Biocatalytic Methods
Enzymatic and whole-cell biocatalysis have emerged as highly efficient and environmentally friendly methods for the stereoselective synthesis of these chiral precursors. These methods offer high enantiomeric excess (ee), mild reaction conditions, and high yields.
Experimental Protocol: Enzymatic Reduction of 2-Oxo-4-phenylbutanoic acid
A common strategy involves the stereospecific reduction of the prochiral ketone, 2-oxo-4-phenylbutanoic acid.
-
Objective: To produce (R)- or (S)-2-hydroxy-4-phenylbutanoic acid.
-
Biocatalyst: Specific dehydrogenases or whole microbial cells (e.g., from Lactobacillus or Candida species) that exhibit high stereoselectivity. For example, a D-lactate dehydrogenase can be used for the synthesis of the (R)-enantiomer, while an L-lactate dehydrogenase can yield the (S)-enantiomer.
-
Substrate: 2-Oxo-4-phenylbutanoic acid.
-
Cofactor: Nicotinamide adenine dinucleotide (NADH or NADPH), often regenerated in situ using a coupled enzyme system (e.g., formate dehydrogenase with formate as a co-substrate).
-
Reaction Conditions:
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 6.5-7.5).
-
Temperature: Optimized for the specific enzyme, typically in the range of 25-40°C.
-
Substrate Concentration: Typically in the range of 10-100 mM.
-
Enzyme and Cofactor Concentration: Empirically determined for optimal conversion.
-
-
Procedure:
-
The substrate, cofactor, and cofactor regeneration system are dissolved in the buffer.
-
The reaction is initiated by the addition of the purified enzyme or whole cells.
-
The mixture is incubated with gentle agitation at the optimal temperature.
-
Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess.
-
Upon completion, the product is isolated and purified using standard techniques such as extraction and crystallization.
-
The following diagram illustrates the general workflow for the biocatalytic synthesis of a this compound isomer.
Caption: Workflow for the biocatalytic synthesis of this compound isomers.
Signaling Pathway: Mechanism of Action of Derived ACE Inhibitors
While this compound isomers do not have a known direct role in signaling pathways, the ACE inhibitors derived from them have a well-established mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is crucial to appreciate the importance of the precursor's stereochemistry.
The diagram below illustrates the central role of ACE in the RAAS and the mechanism of its inhibition.
Caption: The role of ACE in the RAAS and its inhibition by ACE inhibitors.
The stereospecificity of the ACE inhibitor, dictated by its chiral precursor, is essential for its effective binding to the active site of the ACE enzyme, thereby blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.
Conclusion and Future Perspectives
The biological activity of this compound isomers is most significantly manifested through their role as critical chiral synthons for a major class of cardiovascular drugs. The stereochemistry of these precursors is paramount for the efficacy and safety of the final ACE inhibitors. While direct pharmacological profiling of these isomers is not extensively reported, their biological relevance is firmly established through their application in stereospecific synthesis.
Future research could explore any potential intrinsic biological activities of these isomers, which might unveil novel therapeutic applications. Furthermore, the development of even more efficient and sustainable stereoselective synthetic routes for these valuable precursors remains an active area of investigation in pharmaceutical chemistry. The logical relationship between the precursor's chirality and the final drug's activity can be visualized as follows:
References
An In-Depth Technical Guide to the Stereoisomers of 4-Hydroxy-2-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-phenylbutanoic acid is a chiral carboxylic acid that has garnered significant attention in the pharmaceutical industry. Its stereoisomers, specifically the (R)- and (S)-enantiomers, are crucial chiral building blocks in the synthesis of a class of drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are widely prescribed for the management of hypertension and congestive heart failure. The stereochemistry of the 2-position is paramount, as the biological activity of the final drug product is often dependent on a specific enantiomer. This technical guide provides a comprehensive overview of the properties, synthesis, and biological relevance of the stereoisomers of this compound.
Physicochemical Properties
The distinct three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers of this compound gives rise to identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light. However, their interactions with other chiral molecules, such as biological receptors, can differ significantly.
| Property | (R)-4-Hydroxy-2-phenylbutanoic Acid | (S)-4-Hydroxy-2-phenylbutanoic Acid |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol |
| Appearance | White crystalline powder[1] | White crystalline powder[1] |
| Melting Point | 114-117 °C[2] | ~115-117 °C[1] |
| Optical Rotation [α]²⁰/D | -9.5° (c = 2.8 in ethanol)[2] | Not specified |
| Solubility | Not specified | Soluble in ethanol, chloroform, dichloromethane, and benzene; slightly soluble in water[1] |
| CAS Number | 29678-81-7[2] | 115016-95-0 |
Synthesis and Resolution of Stereoisomers
The preparation of enantiomerically pure this compound is a critical step in the synthesis of various pharmaceuticals. Both asymmetric synthesis and resolution of a racemic mixture are common strategies employed.
Asymmetric Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly. One prominent method involves the asymmetric reduction of the precursor, 2-oxo-4-phenylbutanoic acid or its esters. This is often achieved using biocatalysts, such as enzymes or whole-cell systems, which can exhibit high stereoselectivity.
For instance, (R)-2-hydroxy-4-phenylbutanoic acid can be produced from 2-oxo-4-phenylbutyric acid (OPBA) using a coupled enzyme system. A mutant D-lactate dehydrogenase and a formate dehydrogenase can be co-expressed in E. coli to efficiently reduce OPBA to (R)-HPBA with a high enantiomeric excess (>99%).[3]
dot
Caption: Enzymatic route to (R)-4-Hydroxy-2-phenylbutanoic acid.
Resolution of Racemic Mixture
An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol: Resolution of (±)-2-hydroxy-4-phenylbutanoic acid
A common method for the resolution of racemic 2-hydroxy-4-phenylbutanoic acid involves the use of an optically active amine as a resolving agent. For example, optically active 1-(p-tolyl)ethylamine can be used. The process generally involves the following steps:
-
Salt Formation: The racemic acid is dissolved in a suitable solvent, and an equimolar or sub-equimolar amount of the chiral amine is added. This leads to the formation of diastereomeric salts.
-
Fractional Crystallization: The mixture is allowed to cool, and due to differences in solubility, one of the diastereomeric salts will preferentially crystallize out of the solution.
-
Isolation and Purification: The crystallized salt is isolated by filtration. It can be further purified by recrystallization to improve diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.
dot
Caption: Workflow for the resolution of racemic acid.
Biological Significance and Applications
The primary importance of the stereoisomers of this compound lies in their role as key intermediates in the synthesis of ACE inhibitors. The angiotensin-converting enzyme is a key component of the renin-angiotensin system (RAS), which regulates blood pressure.
Role in ACE Inhibitor Synthesis
The (R)-enantiomer of this compound is a precursor for the synthesis of several ACE inhibitors, including Enalapril, Lisinopril, and Benazepril. In the synthesis of these drugs, the stereocenter at the 2-position of the butanoic acid derivative is incorporated into the final active pharmaceutical ingredient. The specific stereochemistry is crucial for the drug's ability to bind effectively to the active site of the angiotensin-converting enzyme.
While the acid itself is not the active drug, its enantiomeric purity is critical for the efficacy and safety of the final pharmaceutical product. The use of a single, correct enantiomer can lead to a more potent drug with fewer side effects, as the other enantiomer may be inactive or contribute to off-target effects.
dot
Caption: Role as a precursor in ACE inhibitor synthesis.
Direct Biological Activity
While the primary focus has been on their role as synthetic intermediates, some research suggests potential direct biological activities of these and related compounds. For instance, the (S)-enantiomer is reported to have anti-oxidant and anti-inflammatory properties.[1] However, detailed studies on the direct pharmacological effects and mechanisms of action of the individual enantiomers of this compound are limited in publicly available literature.
Spectroscopic Data
Detailed experimental spectroscopic data for the individual enantiomers of this compound are not widely available in spectral databases. The information is more commonly found for their ester derivatives or related compounds. Researchers would typically perform their own spectral characterization (NMR, IR, Mass Spectrometry) to confirm the identity and purity of their synthesized or resolved enantiomers.
Conclusion
The stereoisomers of this compound are of significant industrial and pharmaceutical importance. Their value as chiral precursors for the synthesis of life-saving ACE inhibitors underscores the necessity for efficient and reliable methods for their enantioselective synthesis or resolution. While their direct biological activities are not as extensively studied, the existing information suggests potential for further investigation. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the critical role of stereochemistry in the design and synthesis of modern pharmaceuticals.
References
- 1. (2S,3R)-3-hydroxy-2-phenylbutanoic acid | C10H12O3 | CID 93513494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-Hydroxy-4-phenylbutyric acid 99 29678-81-7 [sigmaaldrich.com]
- 3. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxy-2-phenylbutanoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-2-phenylbutanoic acid, a chiral α-hydroxy acid, stands as a pivotal molecule in the landscape of pharmaceutical synthesis. Its significance is intrinsically linked to the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs fundamental to the management of hypertension and congestive heart failure. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for both chemical and biocatalytic synthesis routes are presented, alongside a structured summary of its quantitative data. Furthermore, its crucial role as a synthetic intermediate is visually articulated through logical workflow and pathway diagrams. This document serves as an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, biocatalysis, and pharmaceutical development.
Discovery and History
The history of this compound is not marked by a singular moment of discovery but is rather intertwined with the advent of rationally designed pharmaceuticals, particularly Angiotensin-Converting Enzyme (ACE) inhibitors. The quest for orally active ACE inhibitors began in the early 1970s, following the identification of potent peptide inhibitors from the venom of the Brazilian viper, Bothrops jararaca.[1][2] These peptides, however, were not orally bioavailable, necessitating the development of small-molecule mimetics.
This drive for synthetic, orally active ACE inhibitors led to the exploration of a multitude of chemical structures. The design of the first commercially successful ACE inhibitor, Captopril, in the mid-1970s, spurred further research into related compounds with improved pharmacological profiles.[1][2] It was within this fertile ground of pharmaceutical research and development that this compound and its derivatives emerged as crucial chiral building blocks for second-generation ACE inhibitors like Enalapril, Lisinopril, and Benazepril. The stereochemistry of this compound is paramount, as the biological activity of the final ACE inhibitor is highly dependent on the specific enantiomer used. Consequently, the development of stereoselective synthetic routes to (R)- and (S)-4-Hydroxy-2-phenylbutanoic acid has been an area of intense investigation since the 1980s.
Physicochemical and Spectral Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development. The following table summarizes key quantitative data for the compound and its enantiomers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 180.20 g/mol | --INVALID-LINK-- |
| Melting Point | 105-106 °C (racemate) | --INVALID-LINK-- |
| 114-117 °C ((R)-enantiomer) | --INVALID-LINK-- | |
| Boiling Point | 356.9 °C at 760 mmHg (predicted) | --INVALID-LINK-- |
| Density | 1.219 g/cm³ (predicted) | --INVALID-LINK-- |
| Solubility | Slightly soluble in water (11 g/L at 25 °C) | --INVALID-LINK-- |
| Optical Activity ([α]20/D) | -9.5° (c = 2.8 in ethanol) for (R)-enantiomer | --INVALID-LINK-- |
| pKa | Not available | |
| LogP | 1.3 (predicted) | --INVALID-LINK-- |
| CAS Number | 4263-93-8 (racemate) | --INVALID-LINK-- |
| 29678-81-7 ((R)-enantiomer) | --INVALID-LINK-- | |
| 115016-95-0 ((S)-enantiomer) | --INVALID-LINK-- | |
| Spectral Data | ¹H NMR, ¹³C NMR, IR, and Mass spectra are available in public databases. | --INVALID-LINK-- |
Experimental Protocols
The synthesis of enantiomerically pure this compound is a critical step in the production of several ACE inhibitors. Both chemical and biocatalytic methods have been developed to achieve high yields and enantioselectivity.
Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic acid
This protocol describes the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) using a recombinant E. coli whole-cell biocatalyst co-expressing a mutant D-lactate dehydrogenase and formate dehydrogenase for cofactor regeneration.
Materials:
-
Recombinant E. coli cells expressing the desired enzymes
-
Luria-Bertani (LB) medium with appropriate antibiotic (e.g., 100 µg/mL ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
2-oxo-4-phenylbutyric acid (OPBA)
-
Sodium formate
-
Phosphate buffer (e.g., 200 mM, pH 6.5)
-
Centrifuge
-
Incubator shaker
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Biocatalyst Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into LB medium containing the appropriate antibiotic.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to culture at a lower temperature, for instance, 16°C, for 12 hours to enhance soluble protein expression.
-
Harvest the cells by centrifugation at 6,000 rpm for 10 minutes.
-
Wash the cell pellet twice with phosphate buffer (e.g., 67 mM, pH 7.4) and resuspend in the reaction buffer.
-
-
Biotransformation:
-
Prepare the reaction mixture in a suitable vessel. For example, in a 25 mL flask, combine 5 mL of 200 mM phosphate buffer (pH 6.5), the substrate OPBA (e.g., 75 mM), a co-substrate for cofactor regeneration like sodium formate (e.g., 150 mM), and the prepared whole-cell biocatalyst (e.g., to a final concentration of 6 g dry cell weight/L).
-
Incubate the reaction mixture at 37°C with shaking at 120 rpm.
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
-
Analysis:
-
Centrifuge the collected samples at 12,000 rpm to pellet the cells.
-
Analyze the supernatant for the concentrations of the substrate (OPBA) and the product ((R)-HPBA) using a reverse-phase HPLC system.
-
Chemical Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate
This multi-step chemical synthesis protocol starts from readily available benzaldehyde and pyruvic acid.
Materials:
-
Benzaldehyde
-
Pyruvic acid
-
Potassium hydroxide or sodium hydroxide
-
Methanol
-
Ethanol
-
Sulfuric acid
-
Ketoreductase powder
-
Hydrogen gas
-
Catalyst for hydrogenation (e.g., Palladium on carbon)
-
Inert gas (e.g., Nitrogen)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Condensation:
-
Under an inert atmosphere, dissolve benzaldehyde in an organic solvent such as methanol.
-
Cool the solution to a temperature between -5 to 5°C.
-
Add pyruvic acid to the solution.
-
Slowly add a methanol solution of a strong base (e.g., potassium hydroxide), ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the mixture to stir at 20-25°C for 5-12 hours.
-
Filter the reaction mixture to collect the solid product, which is then washed with methanol and ether to yield the β-unsaturated ketone hydrochlorate.
-
-
Esterification:
-
To the β-unsaturated ketone hydrochlorate obtained in the previous step, add ethanol.
-
Slowly add sulfuric acid while maintaining the temperature below 40°C.
-
Allow the reaction to proceed at 15-35°C for 6-8 hours.
-
After the reaction is complete, concentrate the solution and add water.
-
Extract the product with ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, and subsequently dried.
-
-
Asymmetric Reduction:
-
To the ester obtained from the previous step, add a suitable ketoreductase enzyme powder to catalyze the asymmetric reduction of the ketone functionality.
-
-
Hydrogenation:
-
To the product from the reduction step, add a hydrogenation catalyst (e.g., Pd/C).
-
Carry out the hydrogenation reaction under a hydrogen atmosphere to reduce the double bond, yielding the final product, ethyl (R)-2-hydroxy-4-phenylbutanoate.
-
Role in Pharmaceutical Synthesis and Signaling Pathways
The primary and most well-documented role of this compound is as a chiral precursor in the synthesis of ACE inhibitors. There is limited evidence to suggest that the molecule itself has significant direct biological activity or engages in specific signaling pathways. Its utility lies in its structural features, which are incorporated into the final drug molecule to ensure proper binding to the active site of the angiotensin-converting enzyme.
The angiotensin-converting enzyme is a key component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure. The (R)-enantiomer of 2-hydroxy-4-phenylbutanoic acid is a common building block for the synthesis of these inhibitors.
The diagram above illustrates the synthesis of (R)-2-Hydroxy-4-phenylbutanoic acid from its keto-acid precursor via a biocatalytic route. Subsequently, it is utilized in a multi-step coupling process to synthesize an ACE inhibitor like Enalapril. The ACE inhibitor then acts on the renin-angiotensin system by blocking the conversion of angiotensin I to angiotensin II, thereby preventing vasoconstriction.
This workflow diagram outlines the key stages in the chemical synthesis of the ethyl ester of (R)-2-hydroxy-4-phenylbutanoic acid, starting from benzaldehyde and pyruvic acid. Each step represents a distinct chemical transformation leading to the final chiral product.
Conclusion
This compound is a molecule of significant industrial and pharmaceutical relevance. While its history is closely tied to the development of ACE inhibitors, ongoing research continues to refine its synthesis, particularly through biocatalytic routes that offer high enantioselectivity and sustainability. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the efficient synthesis and application of this vital chiral building block. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of this compound in the synthesis of life-saving medications remains undiminished.
References
Introduction: Navigating the Nomenclature of Hydroxyphenylbutanoic Acids
An In-depth Technical Guide to 4-Hydroxy-2-phenylbutanoic Acid and its Isomers: CAS Numbers, Nomenclature, and Synthesis
This technical guide provides a comprehensive overview of this compound and its structural isomers, with a focus on their Chemical Abstracts Service (CAS) numbers, nomenclature, and synthetic methodologies. The information is tailored for researchers, scientists, and professionals in the field of drug development.
The core structure of phenylbutanoic acid can be hydroxylated at different positions on the butanoic acid chain and substituted with the phenyl group at various carbons, leading to several isomers. The specific compound "this compound" is one such isomer. However, the scientific literature provides more extensive information on its related isomers, such as (R)-2-Hydroxy-4-phenylbutyric acid and various forms of hydroxy-phenylbutanoic acid. This guide will address the available information for this compound and its more prominently researched isomers to provide a thorough technical resource.
2-Hydroxy-4-phenylbutanoic Acid
This isomer features a hydroxyl group on the second carbon and a phenyl group on the fourth carbon of the butanoic acid chain. The most well-documented stereoisomer is the (R)-enantiomer.
Nomenclature and CAS Number
| Compound Name | IUPAC Name | Synonyms | CAS Number |
| (R)-2-Hydroxy-4-phenylbutyric acid | (2R)-2-hydroxy-4-phenylbutanoic acid | (R)-(-)-2-Hydroxy-4-phenylbutyric acid, D-(-)-Benzyllactic acid | 29678-81-7[1] |
Quantitative Data Summary
The following table summarizes the quantitative data for the biocatalytic production of (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) from 2-oxo-4-phenylbutyric acid (OPBA).[2]
| Parameter | Value |
| Substrate | 2-oxo-4-phenylbutyric acid (OPBA) |
| Biocatalyst | Whole cells of E. coli DF |
| Initial Substrate Concentration | 73.4 mM |
| Product Concentration | 71.8 mM |
| Reaction Time | 90 min |
| Productivity | 47.9 mM h⁻¹ |
| Product Enantiomeric Excess | >99% |
| Temperature | 37°C |
| Buffer | 200 mM phosphate buffer (pH 6.5) |
Experimental Protocols
Biocatalytic Production of (R)-2-Hydroxy-4-phenylbutyric Acid[2]
This protocol details the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) using whole cells of a recombinant Escherichia coli strain (E. coli DF). This strain co-expresses a mutant d-lactate dehydrogenase and formate dehydrogenase.
1. Biocatalyst Preparation:
-
E. coli DF cells are cultured and harvested.
-
The cell concentration is prepared to 6 g dry cell weight (DCW) per liter.
2. Reaction Mixture Preparation:
-
A reaction buffer is prepared consisting of 200 mM phosphate buffer with a pH of 6.5.
-
The substrate, 2-oxo-4-phenylbutyric acid (OPBA), is added to the buffer to a final concentration of 73.4 mM.
-
Formate is included as a co-substrate for cofactor regeneration.
3. Biotransformation:
-
The prepared E. coli DF biocatalyst is added to the reaction mixture.
-
The reaction is conducted at a constant temperature of 37°C.
-
The reaction is allowed to proceed for 90 minutes.
4. Product Analysis:
-
After 90 minutes, the reaction mixture is analyzed to determine the concentration of (R)-HPBA and its enantiomeric excess.
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of (R)-2-Hydroxy-4-phenylbutyric acid.
3-Hydroxy-4-phenylbutanoic Acid
For this isomer, the hydroxyl group is located at the third carbon and the phenyl group at the fourth carbon.
Nomenclature and CAS Number
| Compound Name | IUPAC Name | Synonyms | CAS Number |
| 3-Hydroxy-4-phenylbutanoic acid | 3-Hydroxy-4-phenylbutanoic acid | - | 6828-41-7[3] |
Synthesis Information
3-Hydroxy-4-phenylbutanoic acid can be synthesized via a biosynthetic pathway in Streptomyces coelicolor.[3] The process involves the conversion of butyryl coenzyme A.[3]
4-Hydroxy-3-phenylbutanoic Acid
In this isomer, the hydroxyl group is at the fourth position, and the phenyl group is at the third position.
Nomenclature and CAS Number
| Compound Name | IUPAC Name | Synonyms | CAS Number |
| 4-Hydroxy-3-phenylbutanoic acid | 4-hydroxy-3-phenylbutanoic acid | 3-Phenyl-4-hydroxybutyric acid, beta-Phenyl-gamma-hydroxybutyric acid | 27885-87-6[4][5] |
Synthesis Approaches
Several synthetic methods for 4-hydroxy-3-phenylbutanoic acid have been reported.[4]
-
Chemo-Enzymatic Synthesis: Utilizes enzymes, such as lipases, to achieve high enantioselectivity.
-
Chemical Synthesis: Involves traditional organic chemistry reactions, such as the reaction of phenylmagnesium bromide with derivatives of 2-hydroxypropionic acid.
-
Lewis Acid-Catalyzed Benzene Functionalization: Employs Lewis acids like aluminum chloride to facilitate Friedel-Crafts alkylation.
-
Microwave-Assisted Synthesis: Uses microwave radiation to accelerate reaction rates and improve yields.
-
Biocatalytic Production: Leverages engineered enzymes for high selectivity and environmentally friendly conditions. For instance, Candida antarctica lipase B has been used for esterification and transesterification reactions.
Quantitative Data Summary for Biocatalytic Production
The following table presents quantitative data for the lipase-catalyzed synthesis of 4-hydroxy-3-phenylbutanoic acid derivatives.[4]
| Parameter | Value |
| Biocatalyst | Candida antarctica lipase B |
| Reaction Type | Esterification and Transesterification |
| Conversion Efficiency | 85-94% |
| Enantioselectivity | >99% |
Experimental Workflow
Caption: Overview of synthetic methodologies for 4-Hydroxy-3-phenylbutanoic acid.
Related Compound of Interest: 4-Phenylbutyric Acid (4-PBA)
4-Phenylbutyric acid (4-PBA), a related compound lacking the hydroxyl group, is a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[6][7] It has garnered significant interest for its therapeutic potential in a variety of diseases.
Biological Activity and Therapeutic Potential
4-PBA is known to modulate protein folding and reduce endoplasmic reticulum (ER) stress.[7][8] Its mechanism of action involves improving protein conformation and folding, which is beneficial in protein-misfolding diseases.[7][8] As an HDAC inhibitor, it can influence gene expression, for example, by activating the transcription of synaptic plasticity markers.[7]
Due to these properties, 4-PBA has been investigated for its therapeutic effects in:
-
Urea cycle disorders[8]
-
Neurological diseases such as Parkinson's, Alzheimer's, and Amyotrophic Lateral Sclerosis (ALS)[7][8]
-
Ocular herpes simplex virus type 1 (HSV-1) infection[8]
-
Chronic kidney disease[8]
The dual action of 4-PBA as both a chemical chaperone and an HDAC inhibitor makes it a promising molecule for drug development.[7]
References
- 1. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-4-phenylbutanoic acid | 6828-41-7 | GAA82841 [biosynth.com]
- 4. Buy 4-Hydroxy-3-phenylbutanoic acid | 27885-87-6 [smolecule.com]
- 5. 4-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Hydroxy-2-phenylbutanoic Acid from Benzaldehyde
Abstract
This document provides a detailed protocol for the multi-step synthesis of 4-Hydroxy-2-phenylbutanoic acid, a valuable intermediate in drug development, starting from the readily available precursor, benzaldehyde. The described synthetic route involves the initial conversion of benzaldehyde to ethyl phenylacetate, followed by an enolate addition to ethylene oxide to construct the carbon skeleton, and concluding with ester hydrolysis to yield the target molecule. This protocol is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.
Introduction
This compound and its derivatives are important structural motifs in a variety of pharmacologically active compounds. Their synthesis is therefore of significant interest to the pharmaceutical industry. The following application note details a reliable and scalable laboratory procedure for the preparation of this compound from benzaldehyde. The synthesis is accomplished in four distinct steps:
-
Synthesis of Phenylacetic Acid from Benzaldehyde: Benzaldehyde is first converted to benzyl alcohol, then to benzyl cyanide, which is subsequently hydrolyzed to phenylacetic acid.
-
Esterification of Phenylacetic Acid: Phenylacetic acid is esterified to yield ethyl phenylacetate.
-
Alkylation of Ethyl Phenylacetate: The enolate of ethyl phenylacetate is reacted with ethylene oxide to introduce the hydroxyethyl moiety, forming ethyl 4-hydroxy-2-phenylbutanoate.
-
Hydrolysis of Ethyl 4-hydroxy-2-phenylbutanoate: The final step involves the hydrolysis of the ester to afford the target compound, this compound.
Reaction Scheme
Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutyric acid: Application Notes and Protocols
(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is a crucial chiral building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[1][2][3] The high stereochemical purity required for these pharmaceuticals has driven the development of efficient and selective enzymatic methods for the synthesis of (R)-HPBA. This document provides detailed application notes and protocols for various enzymatic approaches, targeting researchers, scientists, and drug development professionals.
Introduction to Enzymatic Approaches
The enzymatic synthesis of (R)-HPBA primarily involves the asymmetric reduction of a prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA), or the resolution of a racemic mixture. Dehydrogenases and reductases are key enzymes in the asymmetric synthesis approach, offering high enantioselectivity and operating under mild reaction conditions. These methods often employ a second enzyme for cofactor regeneration to ensure the economic feasibility of the process.
Asymmetric Reduction of 2-oxo-4-phenylbutyric acid (OPBA)
A highly effective method for producing (R)-HPBA is the asymmetric bioreduction of OPBA. This approach leverages the stereoselectivity of enzymes to produce the desired (R)-enantiomer with high purity.
Method 1: Coupled D-Lactate Dehydrogenase and Formate Dehydrogenase System
This method utilizes a whole-cell biocatalyst, typically recombinant Escherichia coli, co-expressing a mutant NAD-dependent D-lactate dehydrogenase (d-nLDH) and a formate dehydrogenase (FDH). The d-nLDH catalyzes the reduction of OPBA to (R)-HPBA, while FDH facilitates the regeneration of the NADH cofactor using formate as a co-substrate. This system is advantageous as the only byproduct of cofactor regeneration is carbon dioxide, which simplifies downstream processing.[1][3]
-
Biocatalyst Preparation:
-
Culture recombinant E. coli cells co-expressing the mutant d-nLDH (e.g., Y52L/F299Y mutant from Lactobacillus bulgaricus) and FDH (e.g., from Candida boidinii) in Luria-Bertani (LB) medium containing appropriate antibiotics at 37°C until the optical density at 600 nm (OD600) reaches 0.6.[1][4]
-
Induce protein expression by adding 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a lower temperature (e.g., 16°C) for 12 hours.[1][4]
-
Harvest the cells by centrifugation (6,000 rpm for 10 min), wash twice with a phosphate buffer solution (e.g., 67 mM, pH 7.4), and store the cell paste for biotransformation.[1][4]
-
-
Biotransformation:
-
Prepare a reaction mixture containing 200 mM phosphate buffer (pH 6.5), 50 mM OPBA, 50 mM sodium formate, and 13 g/L (dry cell weight) of the prepared whole-cell biocatalyst.[1][3]
-
Incubate the reaction mixture at 37°C with agitation (e.g., 120 rpm).[4]
-
Monitor the reaction progress by periodically taking samples, centrifuging to remove cells, and analyzing the supernatant for (R)-HPBA concentration and enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).[4]
-
-
Product Isolation and Purification:
-
After the reaction is complete, centrifuge the reaction mixture to remove the biocatalyst.
-
Acidify the supernatant to a low pH (e.g., pH 2-3) with an acid like HCl to precipitate the (R)-HPBA.
-
Collect the precipitate by filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
| Enzyme System | Biocatalyst | Substrate (OPBA) | Product ((R)-HPBA) | Enantiomeric Excess (ee) | Productivity | Reference |
| Mutant d-nLDH / FDH | Recombinant E. coli (whole cells) | 73.4 mM | 71.8 mM | >99% | 47.9 mM/h | [1] |
| D-LDH / FDH | Purified enzymes | - | 182 mM | - | 165 g/L/day (in EMR) | [5] |
Diagram of the Coupled Enzyme System Workflow
Caption: Workflow of (R)-HPBA synthesis using a coupled d-LDH and FDH system.
Method 2: Carbonyl Reductase with Glucose Dehydrogenase for (R)-HPBE Synthesis
While this method produces the ethyl ester, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), it is a highly relevant and efficient process. (R)-HPBE is a direct precursor and can be hydrolyzed to (R)-HPBA. This approach often uses a carbonyl reductase (CpCR) coupled with a glucose dehydrogenase (GDH) for NADPH regeneration.[6][7]
-
Biocatalyst Preparation:
-
Construct a recombinant E. coli strain co-expressing the carbonyl reductase and glucose dehydrogenase. A fusion protein of GDH and CpCR can enhance stability and activity.[6]
-
Cultivate the recombinant strain and induce protein expression as described in Method 1.
-
Harvest and wash the cells to obtain the whole-cell biocatalyst.
-
-
Biotransformation:
-
Prepare a reaction mixture containing a suitable buffer, ethyl 2-oxo-4-phenylbutyrate (OPBE), glucose (as the co-substrate for GDH), and the whole-cell biocatalyst.
-
Maintain the reaction at an optimal temperature and pH, with agitation.
-
Monitor the conversion of OPBE to (R)-HPBE and the enantiomeric excess by chiral HPLC.
-
-
Hydrolysis to (R)-HPBA (Optional):
-
After completion of the biotransformation and isolation of (R)-HPBE, it can be hydrolyzed to (R)-HPBA using standard chemical methods (e.g., acid or base-catalyzed hydrolysis).
-
| Enzyme System | Biocatalyst | Substrate (OPBE) | Product ((R)-HPBE) | Enantiomeric Excess (ee) | Conversion | Reference |
| CpCR / GDH | Recombinant E. coli (fusion protein) | 30 mM | - | 99.9% | 98.3% | [6] |
| GoCR (mutant) | - | 371 g/L | - | >99% | - | [8] |
Diagram of the Carbonyl Reductase System Workflow
Caption: Workflow for (R)-HPBE synthesis using a coupled CpCR and GDH system.
Chemo-enzymatic Deracemization
An alternative to asymmetric synthesis is the deracemization of a racemic mixture of 2-hydroxy-4-phenylbut-3-enoic acid, followed by a chemical hydrogenation step to yield (R)-HPBA.[2]
Method 3: Lipase and Mandelate Racemase Coupled System
This process involves the lipase-catalyzed kinetic resolution of (±)-2-hydroxy-4-phenylbut-3-enoic acid, coupled with the racemization of the unreacted enantiomer by mandelate racemase. The stereochemical outcome can be controlled by switching between acylation and hydrolysis reactions catalyzed by the lipase.[2] The resulting enantiopure 2-hydroxy-4-phenylbut-3-enoic acid is then hydrogenated to give the final product, (R)-HPBA.
-
Enzymatic Deracemization:
-
Combine the racemic substrate, lipase, and mandelate racemase in a suitable buffer system.
-
For the synthesis of the (R)-acid, the lipase is used in hydrolysis mode to selectively hydrolyze an ester of the (R)-enantiomer.
-
The unreacted (S)-ester is racemized by the mandelate racemase back to the racemic mixture, allowing for a theoretical yield of 100%.
-
Monitor the reaction for enantiomeric excess.
-
-
Hydrogenation:
-
Isolate the enantiopure (R)-2-hydroxy-4-phenylbut-3-enoic acid.
-
Perform a chemical hydrogenation (e.g., using H₂ over a Pd/C catalyst) to reduce the double bond, yielding (R)-2-hydroxy-4-phenylbutyric acid.[9]
-
| Enzyme System | Method | Product | Enantiomeric Excess (ee) | Reference |
| Lipase / Mandelate Racemase | Deracemization & Hydrogenation | (R)-2-Hydroxy-4-phenylbutyric acid | >99% | [2] |
Diagram of the Chemo-enzymatic Deracemization Logic
Caption: Logical flow for the chemo-enzymatic synthesis of (R)-HPBA via deracemization.
Conclusion
The enzymatic synthesis of (R)-2-hydroxy-4-phenylbutyric acid offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and environmental compatibility. The whole-cell biocatalyst system using a coupled d-nLDH and FDH is a particularly promising approach for industrial-scale production due to its high productivity and simplified downstream processing. The choice of method will depend on the specific requirements of the application, including the desired scale, purity, and economic considerations.
References
- 1. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. highly-efficient-synthesis-of-the-chiral-ace-inhibitor-intermediate-r-2-hydroxy-4-phenylbutyrate-ethyl-ester-via-engineered-bi-enzyme-coupled-systems - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
Application Note: HPLC Method for Chiral Separation of 4-Hydroxy-2-phenylbutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Hydroxy-2-phenylbutanoic acid is a chiral carboxylic acid containing a stereocenter that is significant in the synthesis of various pharmaceutical compounds. The enantiomers of such molecules can exhibit markedly different pharmacological and toxicological profiles. Consequently, the development of robust and reliable analytical methods for their enantioseparation is crucial for quality control, pharmacokinetic studies, and regulatory compliance in the pharmaceutical industry.[1][2] This application note provides a detailed protocol for developing a High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of the enantiomers of this compound.
Principle of Separation The direct chiral separation of enantiomers by HPLC is achieved by utilizing a Chiral Stationary Phase (CSP).[2][3] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[3] These complexes have different interaction energies, leading to different retention times on the column and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of compounds and are a primary choice for initial screening.[3][4] For acidic analytes like this compound, anion-exchange type CSPs can also offer specific and high-selectivity interactions.[5]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Chiral Columns (for screening):
-
Polysaccharide-based: CHIRALPAK® IA, CHIRALPAK® AD-H, CHIRALCEL® OD-H
-
Anion-Exchanger: CHIRALPAK® QN-AX
-
-
Chemicals and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Formic acid (FA)
-
HPLC-grade water
-
Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Methanol or Isopropanol).
-
Working Standard: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 50 µg/mL for injection.
HPLC Method Development Workflow
A systematic screening approach is recommended to find the optimal stationary and mobile phases.[1][6] The workflow involves screening different columns under Normal Phase, Reversed-Phase, and Polar Organic modes.
References
Application Note: GC-MS Analysis of 4-Hydroxy-2-phenylbutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative and qualitative analysis of 4-Hydroxy-2-phenylbutanoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to be a robust starting point for researchers in pharmaceutical development and related fields.
Introduction
This compound and its analogues are compounds of interest in pharmaceutical research. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolite identification, and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity.[1] However, due to the polarity and low volatility of hydroxy acids, derivatization is a necessary step to improve their chromatographic behavior and thermal stability.[2] This application note details a complete workflow, including sample preparation, derivatization, GC-MS analysis, and data interpretation.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to extract this compound from a biological matrix (e.g., plasma, urine).
Materials:
-
SPE Cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Deionized Water
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the sample (e.g., 1 mL of plasma) to a pH of approximately 2-3 with 1M HCl. Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of hexane to remove non-polar interferences.
-
Elution: Elute the analyte from the cartridge with 5 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of pyridine or acetonitrile) for the derivatization step.
Derivatization: Silylation
Silylation is a common derivatization technique for compounds with active hydrogens, such as hydroxyl and carboxyl groups, to increase their volatility for GC analysis.[2]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the reconstituted sample from step 2.1.6, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Method
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation: Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standards of this compound. The use of an internal standard is recommended for improved accuracy and precision.
Table 1: Example Calibration Data for Quantitative Analysis
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.152 |
| 5 | 0.761 |
| 10 | 1.532 |
| 25 | 3.815 |
| 50 | 7.648 |
| 100 | 15.291 |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Mass Spectral Fragmentation
The derivatized this compound is expected to undergo characteristic fragmentation in the mass spectrometer. The trimethylsilyl (TMS) derivatives of hydroxy acids typically show fragments corresponding to the loss of a methyl group ([M-15]⁺) and cleavage of the silyl group.
Based on the structure, the di-TMS derivative of this compound would have a molecular weight of 324. The expected mass spectrum would likely exhibit the following key fragments:
-
[M-15]⁺ (m/z 309): Loss of a methyl group from a TMS moiety.
-
[M-89]⁺ (m/z 235): Loss of a TMSO• radical.
-
m/z 179: Fragment corresponding to the cleavage at the C2-C3 bond.
-
m/z 147: [(CH₃)₃Si-O=Si(CH₃)₂]⁺, a common fragment in TMS derivatives.
-
m/z 73: [(CH₃)₃Si]⁺, the base peak for many TMS derivatives.
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Silylation derivatization reaction.
References
Application Notes and Protocols: Synthesis of ACE Inhibitors Using 4-Hydroxy-2-phenylbutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, utilizing 4-Hydroxy-2-phenylbutanoic acid and its derivatives as key starting materials. These compounds serve as crucial chiral building blocks for a class of widely prescribed antihypertensive drugs.
Introduction
This compound and its analogues, particularly (R)-2-hydroxy-4-phenylbutanoic acid and its esters, are pivotal intermediates in the synthesis of numerous ACE inhibitors.[1][2][3] These precursors are integral to forming the (S)-homophenylalanine moiety, a core structural feature in prominent ACE inhibitors such as Enalapril, Lisinopril, and Benazepril.[4] The stereochemistry at the C-2 position is critical for the pharmacological activity of the final drug substance. Consequently, stereoselective synthetic methods are paramount. This document outlines both chemical and biocatalytic approaches to leverage these precursors in the synthesis of ACE inhibitors, providing detailed protocols and relevant data.
Synthetic Approaches
The primary strategy for incorporating the this compound scaffold into ACE inhibitors involves a key step of reductive amination. In this reaction, a keto-acid or keto-ester derivative, such as ethyl 2-oxo-4-phenylbutanoate (OPBE), is reacted with an appropriate amine, typically a dipeptide or a related structure, in the presence of a reducing agent.
Key Intermediates:
-
(R)-2-hydroxy-4-phenylbutanoic acid: A chiral precursor that can be obtained through various methods, including enzymatic reduction of the corresponding α-keto acid.[3]
-
Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE): An esterified form that is a common starting material in many synthetic routes.[1][2]
-
Ethyl 2-oxo-4-phenylbutanoate (OPBE): A key substrate for asymmetric reduction to (R)-HPBE and for direct reductive amination reactions.[5]
Data Presentation
The following tables summarize quantitative data from representative syntheses of ACE inhibitors and their intermediates.
Table 1: Biocatalytic Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate (OPBE) to (R)-HPBE
| Biocatalyst | Substrate Concentration | Conversion Rate (%) | Enantiomeric Excess (ee %) | Reference |
| Carbonyl reductase (CpCR) with GDH | 30 mM | 98.3 | 99.9 | [6][7] |
| Pichia pastoris CBS 704 | Not Specified | High | High | [1] |
| Baker's yeast | Not Specified | 80 | 98 | [1] |
Table 2: Synthesis of Enalapril via Reductive Amination
| Catalyst | Hydrogen Pressure | Reaction Time (h) | Diastereomer Ratio (SSS:RSS) | Yield (%) | Reference |
| Raney-Nickel | 14 psia | 18 | 17.6 : 1 | 86.5 | [8] |
| AV-17-8-Pd | 98-103 kPa | Not Specified | Not Specified | 70 | [5] |
Table 3: Synthesis of Benazepril Intermediate
| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aza-Michael Addition | Dichloromethane | Ambient | ~90 | [9] |
| Hydrogenation & Cyclization | THF/HCl | 40 | Not Specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of Enalapril via Reductive Amination of Ethyl 2-oxo-4-phenylbutanoate
This protocol details the synthesis of Enalapril by the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline.
Materials:
-
Ethyl 2-oxo-4-phenylbutanoate
-
L-Alanyl-L-proline
-
Raney-Nickel catalyst
-
Ethanol
-
Hydrogen gas
-
Potassium phosphate (for pH adjustment)
-
Ethyl acetate
-
Sodium chloride
-
Phosphoric acid (1M)
-
Anhydrous sodium sulfate
Procedure: [5]
-
Catalyst Activation: In a glass reactor equipped with a magnetic stirrer and a heating/cooling jacket, suspend a weighed amount of Raney-Nickel catalyst (100-500 mg) in ethanol (50 mL) under a hydrogen atmosphere. Activate the catalyst by stirring under hydrogen for 20-30 minutes.
-
Reaction Setup: In a continuous flow of hydrogen, add L-alanyl-L-proline (4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (10 g, 0.043 mol) to the reactor.
-
Reductive Amination: Stir the reaction mixture vigorously (900-1100 rpm) at 45°C under a hydrogen pressure of 98-103 kPa. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate by evaporation to obtain a pale yellow oily residue.
-
Extraction: Disperse the residue in a solution of sodium chloride (20 g) in water (100 mL). Adjust the pH to 8.5 with potassium phosphate and extract with ethyl acetate (2 x 100 mL) to remove unreacted keto-ester.
-
Acidification and Product Extraction: Acidify the aqueous layer to pH 4.2 with 1M phosphoric acid. Extract the product with ethyl acetate (4 x 100 mL).
-
Isolation: Dry the combined organic extracts with anhydrous sodium sulfate, filter, and concentrate to yield an oily substance.
-
Crystallization: Dissolve the oily residue in warm water (100 mL, 60°C) and filter. Allow the filtrate to cool, which will result in the precipitation of Enalapril as a white amorphous solid.
Protocol 2: Synthesis of a Key Benazepril Intermediate
This protocol describes the synthesis of a key intermediate for Benazepril, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, via an asymmetric aza-Michael addition.[9]
Materials:
-
4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester
-
L-homophenylalanine ethyl ester (LHPE)
-
Dichloromethane
-
Palladium on carbon (5% Pd-C)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
Part A: Asymmetric aza-Michael Addition [9]
-
In a flask, dissolve 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (2.35 g, 10 mmol) and L-homophenylalanine ethyl ester (2.28 g, 11 mmol) in dichloromethane (20 mL).
-
Stir the mixture at ambient temperature. Monitor the reaction for the formation of the Michael adduct, (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester.
-
Upon completion, concentrate the reaction mixture and purify the crude product by chromatography to isolate the desired diastereomer.
Part B: Hydrogenation and Cyclization [9]
-
In a pressure vessel, dissolve the purified adduct (1.0 mmol) in THF (20 mL) and add 5% Pd-C (0.14 g).
-
Hydrogenate the mixture at 40°C under 150 psi of H₂ for 24 hours.
-
Add 1N HCl (6 mL) to the reaction mixture and continue hydrogenation at 40°C under 150 psi of H₂ for another 16 hours.
-
Filter the reaction mixture and basify with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (2 x 50 mL).
-
Dry the combined organic layers with MgSO₄ and purify by flash column chromatography to obtain the cyclized product.
-
Reflux the purified product in a 10% acetic acid-toluene solution for 24 hours to yield the final intermediate.
Mandatory Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention by ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.
General Synthetic Workflow for ACE Inhibitors
The following diagram outlines the general workflow for synthesizing ACE inhibitors from this compound derivatives.
Caption: General synthetic workflow for ACE inhibitors from this compound derivatives.
Conclusion
The use of this compound and its derivatives is a well-established and efficient strategy for the synthesis of a variety of ACE inhibitors. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working in this area. The choice between chemical and biocatalytic methods will depend on factors such as desired stereoselectivity, scalability, and cost-effectiveness. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 9. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Hydroxy-2-phenylbutanoic Acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 4-Hydroxy-2-phenylbutanoic acid to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step to improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as to enhance detector response and enable chiral separation.
Introduction
This compound is a molecule of interest in various fields, including drug development and metabolomics. Its analysis can be challenging due to the presence of both a hydroxyl and a carboxylic acid functional group, which impart polarity and reduce volatility. Chemical derivatization is employed to mask these polar groups, thereby improving analytical performance. This document outlines protocols for silylation and alkylation for GC-MS analysis, and chiral derivatization for HPLC-based enantiomeric separation.
Part 1: Derivatization for GC-MS Analysis
For GC-MS analysis, increasing the volatility and thermal stability of this compound is essential. This is typically achieved by converting the polar -OH and -COOH groups into less polar ethers and esters, respectively.
Application Note 1: Silylation
Silylation is a common derivatization technique where the active hydrogens in the hydroxyl and carboxylic acid groups are replaced by a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte.
Reaction:
Where R can be, for example, -N(C(CH₃)₃)COCF₃ from BSTFA.
This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is dry. Lyophilize aqueous samples or evaporate organic solvents under a stream of nitrogen.
-
Reagent Addition: To the dried sample (typically 10-100 µg) in a reaction vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the analyte.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
GC-MS Parameters (Typical):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
-
Carrier Gas: Helium at 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Application Note 2: Two-Step Derivatization (Esterification followed by Silylation)
For some complex matrices, a two-step derivatization can yield cleaner chromatograms. The carboxylic acid is first esterified, followed by silylation of the hydroxyl group.
Materials:
-
This compound standard or sample extract
-
Methanolic HCl (3N) or Diazomethane solution
-
BSTFA + 1% TMCS
-
Pyridine or Acetonitrile (anhydrous)
-
Reacti-Vials™
-
Heating block or oven
-
GC-MS system
Procedure:
-
Esterification (using Methanolic HCl):
-
To the dried sample, add 200 µL of 3N Methanolic HCl.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the reagent to dryness under a gentle stream of nitrogen.
-
-
Silylation:
-
To the dried esterified sample, add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 60°C for 30 minutes.
-
-
Cooling and Analysis: Cool to room temperature before GC-MS analysis.
Application Note 3: Alkylation with Pentafluorobenzyl Bromide (PFBBr)
Alkylation with PFBBr is particularly useful for trace analysis, as the resulting pentafluorobenzyl esters are highly responsive to electron capture detection (ECD) and can be analyzed by GC-MS in negative chemical ionization (NCI) mode for high sensitivity.
Materials:
-
This compound standard or sample extract
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Acetonitrile or Acetone (anhydrous)
-
Reacti-Vials™
-
Heating block or oven
-
Hexane
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is dry.
-
Reagent Addition: Dissolve the dried sample in 100 µL of acetonitrile. Add 10 µL of DIPEA.
-
Derivatization: Add 50 µL of 10% PFBBr solution.
-
Reaction: Cap the vial and heat at 60°C for 30-60 minutes.
-
Work-up: After cooling, evaporate the solvent under nitrogen. Reconstitute the residue in 100 µL of hexane for injection.
Part 2: Derivatization for Chiral HPLC Analysis
For the separation of enantiomers of this compound, derivatization with a chiral reagent is necessary to form diastereomers that can be resolved on a standard reversed-phase HPLC column.
Application Note 4: Chiral Derivatization using L-FDLA (Marfey's Reagent Analog)
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) is a chiral derivatizing reagent that reacts with the hydroxyl group of hydroxy acids to form diastereomeric esters. These diastereomers can then be separated by HPLC.
Reaction:
The reaction proceeds via nucleophilic aromatic substitution, where the alkoxide of the hydroxy acid attacks the electron-deficient aromatic ring of L-FDLA.
Materials:
-
This compound standard or sample extract
-
L-FDLA solution (e.g., 1% in acetone)
-
1 M Sodium bicarbonate solution or Triethylamine (TEA)
-
1 N Hydrochloric acid
-
Acetone
-
Reaction vials
-
Heating block
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Dissolve the this compound sample (approx. 50 µg) in 50 µL of acetone in a reaction vial.
-
Reagent Addition: Add 100 µL of 1 M sodium bicarbonate solution (or 10 µL of TEA).
-
Derivatization: Add 100 µL of 1% L-FDLA solution in acetone.
-
Reaction: Cap the vial and heat at 40-50°C for 1 hour.
-
Quenching: After cooling, neutralize the reaction by adding 50 µL of 1 N HCl.
-
Analysis: The sample is ready for injection into the HPLC system.
HPLC Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 340 nm or MS in positive ion mode.
Data Presentation
The following tables provide representative quantitative data for the analysis of hydroxy acids using derivatization techniques. Note that this data may not be for this compound specifically but for structurally similar compounds, and should be used as a guideline.
Table 1: Representative Quantitative Data for GC-MS Analysis of Silylated Hydroxy Acids
| Parameter | Value | Compound Class | Reference |
| Limit of Detection (LOD) | 0.1 - 1 µM | Various organic acids | Generic Data |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | Various organic acids | Generic Data |
| Linearity (R²) | > 0.99 | Various organic acids | Generic Data |
| Recovery | 85 - 110% | Various organic acids | Generic Data |
Table 2: Representative Quantitative Data for Chiral HPLC-UV Analysis of L-FDLA Derivatized Hydroxy Acids
| Parameter | Value | Compound Class | Reference | | :--- | :--- | :--- | | Limit of Detection (LOD) | 10 - 50 fmol | Amino Acids | Generic Data | | Limit of Quantification (LOQ) | 50 - 200 fmol | Amino Acids | Generic Data | | Linearity (R²) | > 0.995 | Amino Acids | Generic Data | | Recovery | 90 - 105% | Amino Acids | Generic Data |
Mandatory Visualization
Scale-up Synthesis of 4-Hydroxy-2-phenylbutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Hydroxy-2-phenylbutanoic acid, a key intermediate in the manufacturing of various pharmaceutical compounds. The described methodology is a multi-step process commencing with the condensation of benzaldehyde and pyruvic acid, followed by esterification, asymmetric reduction, hydrogenation, and final hydrolysis. This protocol is designed to be scalable and adaptable to various laboratory and pilot plant settings.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. The efficient and scalable synthesis of this molecule is crucial for the economic viability of drug development programs. This document outlines a robust synthetic route, providing quantitative data and detailed experimental procedures to guide researchers in its implementation.
Overall Synthetic Pathway
The synthesis of this compound is accomplished through a five-step process. The general scheme is presented below.
Caption: Overall synthetic route for this compound.
Experimental Protocols and Data
This section provides detailed protocols for each step of the synthesis, along with tables summarizing key quantitative data.
Step 1: Condensation of Benzaldehyde and Pyruvic Acid
This step involves a base-catalyzed aldol condensation to form a β-unsaturated keto acid.
Protocol:
-
To a stirred solution of an organic solvent (e.g., methanol), add benzaldehyde.
-
Cool the mixture to -5 to 5 °C in an inert atmosphere.
-
Slowly add pyruvic acid, maintaining the temperature below 15 °C.
-
Add a solution of a strong base (e.g., sodium methoxide in methanol) dropwise, keeping the temperature between 20-25 °C.
-
Stir the reaction mixture for 5-12 hours at 20-25 °C.
-
Monitor the reaction by HPLC until completion.
-
Filter the reaction mixture to collect the solid product.
-
Wash the solid with cold methanol and ether to yield the β-unsaturated keto acid salt.
Data Summary:
| Parameter | Value | Reference |
| Benzaldehyde:Pyruvic Acid (molar ratio) | 1 : 0.9-1.1 | [1] |
| Reaction Temperature | 20-25 °C | [1] |
| Reaction Time | 5-12 hours | [1] |
| Typical Yield | ~85-90% | (Estimated) |
Step 2: Esterification
The β-unsaturated keto acid is converted to its corresponding ester to facilitate the subsequent reduction step.
Protocol:
-
Suspend the β-unsaturated keto acid salt in an alcohol (e.g., ethanol).
-
Cool the mixture and slowly add a strong acid catalyst (e.g., sulfuric acid), keeping the temperature below 40 °C.
-
Stir the reaction mixture at 15-35 °C for 6-8 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude β-unsaturated keto ester.
Data Summary:
| Parameter | Value | Reference |
| Reaction Temperature | 15-35 °C | [1] |
| Reaction Time | 6-8 hours | [1] |
| Typical Yield | >95% | (Estimated) |
Step 3: Asymmetric Reduction
This crucial step introduces the desired stereochemistry at the hydroxyl group. A biocatalytic approach is often preferred for high enantioselectivity.
Protocol (Biocatalytic):
-
Prepare a buffered solution (e.g., PBS, pH 6.0).
-
Add the β-unsaturated keto ester and a co-solvent if necessary (e.g., isopropanol).
-
Add a ketoreductase enzyme and a cofactor (e.g., NADP+). A co-enzyme regeneration system, such as glucose and glucose dehydrogenase, can be employed.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) for 24 hours or until HPLC analysis indicates >99% conversion.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the chiral hydroxy ester.
Data Summary:
| Parameter | Value | Reference |
| Reaction Temperature | 30 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Conversion Rate | >99% | [1] |
| Enantiomeric Excess | >99% | [1] |
Step 4: Hydrogenation
The double bond in the chiral hydroxy ester is reduced to yield the saturated ester.
Protocol:
-
Dissolve the chiral hydroxy ester in a suitable solvent (e.g., ethanol).
-
Add a hydrogenation catalyst (e.g., 5% Palladium on carbon).
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the mixture at room temperature until the reaction is complete (monitored by HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the saturated hydroxy ester.
Data Summary:
| Parameter | Value | Reference |
| Catalyst | 5% Pd/C | [1] |
| Hydrogen Pressure | 1-10 atm | (Typical) |
| Reaction Time | 2-8 hours | (Estimated) |
| Typical Yield | >98% | (Estimated) |
Step 5: Hydrolysis
The final step is the hydrolysis of the ester to the desired this compound.
Protocol (Alkaline Hydrolysis):
-
Dissolve the saturated hydroxy ester in a mixture of an alcohol and water.
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or HPLC).[2][3]
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Data Summary:
| Parameter | Value | Reference |
| Hydrolysis Condition | Alkaline (e.g., NaOH) | [4][5] |
| Reaction Temperature | Reflux | [2][3] |
| Typical Yield | >90% | (Estimated) |
Scale-up Considerations and Workflow
Scaling up the synthesis requires careful planning and execution. The following workflow illustrates the key stages in a pilot or industrial setting.
Caption: A generalized workflow for the scale-up production.
Decision Logic for Synthesis Route
The choice of a specific synthetic protocol may depend on various factors. The following decision tree provides a simplified guide.
Caption: Decision tree for selecting a synthesis and purification strategy.
Conclusion
The presented protocols and data provide a comprehensive guide for the scale-up synthesis of this compound. By carefully following these procedures and considering the scale-up factors, researchers and drug development professionals can efficiently produce this valuable intermediate for their applications. Further optimization of reaction conditions may be necessary depending on the specific equipment and purity requirements.
References
- 1. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
Application Notes and Protocols for the Purity Assessment of 4-Hydroxy-2-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive purity assessment of 4-Hydroxy-2-phenylbutanoic acid, a key intermediate in the synthesis of various pharmaceuticals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure the identity, purity, and quality of this compound.
High-Performance Liquid Chromatography (HPLC) for Potency and Chiral Purity
HPLC is a primary technique for assessing the purity of this compound, offering both achiral and chiral separation methods to determine potency and enantiomeric excess.
Application Note:
Reverse-phase HPLC is effective for quantifying the main component and detecting process-related impurities. For stereospecific synthesis, chiral HPLC is crucial to determine the enantiomeric purity, as the biological activity of chiral molecules is often enantiomer-dependent.
Experimental Protocol: Achiral HPLC for Potency
1. Instrumentation and Columns:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 5 µm).[1]
-
Software: ChemStation or equivalent.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Sulfuric Acid (H₂SO₄), concentrated.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: 1 mM H₂SO₄ in water and acetonitrile (85:15, v/v).[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.
4. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the mobile phase to a target concentration of 1 mg/mL.
5. Data Analysis:
-
Calculate the percentage purity by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
1. Instrumentation and Columns:
-
HPLC System: As above.
-
Chiral Column: MCI GEL CRS10W or equivalent.[1]
2. Reagents:
-
Copper (II) Sulfate (CuSO₄).
-
Acetonitrile (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: 2 mM CuSO₄ in water and acetonitrile (85:15, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 254 nm.[1]
4. Data Analysis:
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([R]-isomer - [S]-isomer) / ([R]-isomer + [S]-isomer)] x 100.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Trace Analysis
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization is typically required for non-volatile compounds like hydroxy acids to increase their volatility.
Application Note:
Silylation is a common derivatization technique for organic acids, replacing active hydrogens with a trimethylsilyl (TMS) group. This process reduces polarity and increases volatility, making the analyte suitable for GC analysis.
Experimental Protocol: GC-MS with Silylation Derivatization
1. Instrumentation:
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
2. Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
This compound reference standard.
3. Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-550.
5. Data Analysis:
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using the relative peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used for quantitative analysis (qNMR).
Application Note:
¹H NMR is particularly useful for a rapid assessment of purity by identifying signals corresponding to the main compound and any impurities. The integration of these signals allows for a quantitative determination of purity against a certified internal standard.
Experimental Protocol: ¹H and ¹³C NMR
1. Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
2. Reagents:
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (for qNMR): Maleic acid or another suitable certified standard.
3. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For qNMR, accurately weigh both the sample and the internal standard.
4. NMR Acquisition Parameters (Typical for 400 MHz):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Spectral Width: 240 ppm
-
5. Data Analysis:
-
Structural Confirmation: Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
-
Purity Assessment: Identify any signals that do not correspond to the main compound or the solvent. The purity can be estimated by comparing the integral of the impurity signals to the integral of a signal from the main compound.
-
qNMR: Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std Where I = integral, N = number of protons, M = molar mass, m = mass, and P = purity of the standard.
Quantitative Data Summary
| Analytical Technique | Parameter Measured | Typical Results |
| Achiral HPLC | Potency / Assay | > 99.0% |
| Chiral HPLC | Enantiomeric Purity | > 99% ee[1] |
| GC-MS | Individual Impurity | < 0.1% |
| ¹H NMR | Molar Purity | > 98% |
Visualizations
Caption: General workflow from synthesis to purity assessment.
Caption: HPLC analysis workflow.
Caption: GC-MS analysis workflow.
References
Application Notes and Protocols: 4-Hydroxy-2-phenylbutanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-phenylbutanoic acid, particularly its chiral enantiomers, represents a critical structural motif in medicinal chemistry. The primary and most significant application of the (R)-enantiomer, (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA), is as a key chiral precursor in the synthesis of a major class of cardiovascular drugs: the Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] ACE inhibitors, such as benazepril, enalapril, lisinopril, and ramipril, are widely prescribed for the treatment of hypertension and congestive heart failure.[2] The stereochemistry at the 2-position is crucial for the pharmacological activity of these drugs, making the efficient and stereoselective synthesis of (R)-HPBA a topic of significant interest in pharmaceutical process development.
This document provides an overview of the application of this compound, with a focus on the biocatalytic production of the (R)-enantiomer, and includes detailed experimental protocols for its synthesis.
Core Application: Precursor for ACE Inhibitors
The central role of (R)-2-hydroxy-4-phenylbutanoic acid is to provide the (S)-homophenylalanine moiety, a key pharmacophoric element, in several ACE inhibitors.[1] The synthesis of these complex molecules often involves the chemical coupling of (R)-HPBA or its ethyl ester, (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), with other chiral amino acid derivatives. The hydroxyl group at the 2-position is a versatile handle for further chemical transformations in the total synthesis of the final active pharmaceutical ingredient.
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.
Caption: Role of (R)-HPBA-derived ACE inhibitors in the RAAS pathway.
Data Presentation: Biocatalytic Synthesis of (R)-HPBA and (R)-HPBE
The asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) or its ethyl ester (OPBE) is the most common route to produce the desired (R)-enantiomer. Biocatalysis offers high enantioselectivity and mild reaction conditions.[3]
| Enzyme System | Substrate | Product | Co-factor Regeneration | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Mutant d-lactate dehydrogenase (d-nLDHY52L/F299Y) + Formate dehydrogenase (FDH) | 73.4 mM OPBA | (R)-HPBA | Formate | 97.8% (71.8 mM) | >99% | [2] |
| Carbonyl reductase (CpCR) + Glucose dehydrogenase (GDH) | 30 mM OPBE | (R)-HPBE | Glucose | 98.3% | 99.9% | [4] |
| α-Hydroxy acid dehydrogenase (HADH) + Formate dehydrogenase (FDH) | 100 mM OPBA | (S)-HPBA | Formate | Quantitative | >94% | [5] |
| D-Lactate dehydrogenase (D-LDH) + Formate dehydrogenase (FDH) in EMR* | OPBA | (R)-HPBA | Formate | 165 g L-1 d-1 | Not specified | [6] |
*EMR: Enzyme Membrane Reactor
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid using a Coupled Dehydrogenase System
This protocol is adapted from the work on a coupled d-lactate dehydrogenase and formate dehydrogenase system.[2]
Objective: To produce (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA) from 2-oxo-4-phenylbutanoic acid (OPBA) with high enantioselectivity.
Materials:
-
Whole cells of E. coli co-expressing a mutant d-lactate dehydrogenase (d-nLDHY52L/F299Y) and formate dehydrogenase (FDH).
-
2-oxo-4-phenylbutanoic acid (OPBA)
-
Sodium formate
-
Phosphate buffer (200 mM, pH 6.5)
-
Reaction vessel with temperature and pH control
-
Centrifuge
-
HPLC with a chiral column for analysis
Procedure:
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strain expressing d-nLDHY52L/F299Y and FDH under optimal conditions.
-
Harvest the cells by centrifugation and wash with phosphate buffer.
-
Determine the dry cell weight (DCW).
-
-
Biotransformation Reaction:
-
Prepare a reaction mixture in a temperature-controlled vessel containing 200 mM phosphate buffer (pH 6.5).
-
Add the substrate, 73.4 mM OPBA, and the co-substrate, sodium formate (at a molar excess, e.g., 1.5 equivalents).
-
Initiate the reaction by adding the prepared whole-cell biocatalyst to a final concentration of 6 g DCW L-1.
-
Maintain the reaction at 37°C with gentle agitation.
-
Monitor the pH and adjust as necessary.
-
-
Reaction Monitoring and Product Analysis:
-
Withdraw aliquots at regular intervals (e.g., every 15 minutes).
-
Terminate the reaction in the aliquots by adding an equal volume of acetonitrile or by centrifugation to remove the cells.
-
Analyze the supernatant for the concentration of (R)-HPBA and the depletion of OPBA using HPLC.
-
Determine the enantiomeric excess (ee) of the product using HPLC with a chiral column.
-
-
Product Isolation (Optional):
-
Upon reaction completion (typically 90 minutes), remove the biocatalyst by centrifugation.
-
Acidify the supernatant to precipitate the (R)-HPBA.
-
Collect the product by filtration and purify further by recrystallization if necessary.
-
Caption: Workflow for the biocatalytic synthesis of (R)-HPBA.
Protocol 2: Chiral HPLC Analysis of 2-Hydroxy-4-phenylbutanoic Acid
Objective: To determine the enantiomeric excess (ee) of a sample of 2-hydroxy-4-phenylbutanoic acid.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2)
-
Mobile phase solvents (e.g., acetonitrile, methanol, acetic acid, triethylamine)
-
Sample of 2-hydroxy-4-phenylbutanoic acid dissolved in mobile phase
-
Reference standards for (R)- and (S)-2-hydroxy-4-phenylbutanoic acid
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase according to the column manufacturer's recommendation. A typical mobile phase could be a mixture of methanol, acetonitrile, and an acidic modifier.
-
Degas the mobile phase before use.
-
-
HPLC System Setup:
-
Install the chiral column and equilibrate it with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength for detection (e.g., 210 nm).
-
-
Sample and Standard Analysis:
-
Inject a known concentration of the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the individual (R)- and (S)-standards if available to confirm peak identity.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peak areas for the (R)- and (S)-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
Conclusion
While direct therapeutic applications of this compound are not widely reported, its significance in medicinal chemistry is firmly established through its role as an indispensable chiral building block. The (R)-enantiomer is a critical precursor for a range of life-saving ACE inhibitors. The development of efficient, stereoselective biocatalytic methods for its synthesis highlights the importance of this molecule in pharmaceutical manufacturing. The protocols and data presented here provide a valuable resource for researchers and professionals in drug development and process chemistry.
References
- 1. amst.utm.my [amst.utm.my]
- 2. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of enantiopure (S)-2-hydroxyphenylbutanoic acid using novel hydroxy acid dehydrogenase from Enterobacter sp. BK2K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-2-phenylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-hydroxy-2-phenylbutanoic acid.
Troubleshooting Guides
Low product yield can arise from various factors depending on the synthetic route employed. Below are troubleshooting guides for common chemical synthesis methods.
Route 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride followed by Reduction
This two-step process involves the acylation of benzene to form 4-oxo-4-phenylbutanoic acid, followed by the reduction of the ketone to the desired hydroxyl group.
Diagram of the Workflow
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.
Common Issues and Solutions
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of 4-oxo-4-phenylbutanoic acid in Step 1 | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is deactivated by moisture. | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous AlCl₃.[1] |
| Deactivated Aromatic Ring: Friedel-Crafts reactions fail with strongly deactivated benzene rings.[2][3] | Ensure the starting benzene is not substituted with strongly electron-withdrawing groups. | |
| Insufficient Catalyst: The catalyst can form a complex with the product, rendering it inactive. | Use a stoichiometric amount of the Lewis acid catalyst, or slightly more.[4] | |
| Presence of multiple unidentified byproducts | Polyacylation: The product of the initial acylation is more reactive than benzene, leading to further reactions. However, this is less common in acylation than alkylation. | Use a large excess of benzene relative to succinic anhydride to favor the mono-acylation product. |
| Carbocation Rearrangement: While less common in acylations, side reactions can occur. | This is a more significant issue in Friedel-Crafts alkylation. Acylation is generally preferred to avoid this.[2][5] | |
| Low yield of this compound in Step 2 | Incomplete Reduction: The reducing agent (e.g., NaBH₄) was not sufficient or became deactivated. | Use a sufficient molar excess of the reducing agent. Ensure the solvent is appropriate (e.g., ethanol or methanol for NaBH₄).[6] |
| Side Reactions with Reductant: Sodium borohydride can react with carboxylic acids. | The reduction is typically performed on the keto-acid. If the reaction is slow, consider esterifying the carboxylic acid first, then reducing the ketone, followed by hydrolysis of the ester. | |
| Formation of Byproducts: Over-reduction or other side reactions can occur. | Monitor the reaction closely by TLC. Use a milder reducing agent if necessary. The formation of borane byproducts is possible but usually does not interfere with the main reaction at a laboratory scale.[7] |
Route 2: Grignard Reaction of a Phenyl Magnesium Halide with a Butyrolactone Derivative
This route involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable lactone.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the Grignard reaction synthesis of this compound.
Common Issues and Solutions
| Symptom | Potential Cause | Troubleshooting Steps |
| Failure to form the Grignard reagent | Presence of Moisture: Grignard reagents are highly sensitive to water. | Rigorously dry all glassware and use anhydrous solvents (e.g., diethyl ether, THF).[8] |
| Passivated Magnesium: The surface of the magnesium turnings may be oxidized. | Activate the magnesium using a crystal of iodine, 1,2-dibromoethane, or by mechanical means like crushing.[9] | |
| Low yield of the final product despite Grignard formation | Wurtz Coupling: The Grignard reagent can react with the starting aryl halide to form a biphenyl byproduct.[10] | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Enolization of the Lactone: The Grignard reagent can act as a base and deprotonate the lactone. | Use a less sterically hindered Grignard reagent if possible. Maintain a low reaction temperature. | |
| Reaction with the Carboxylic Acid: If the target is the acid, the initially formed product will be an alcoholate which is then protonated. However, any acidic protons will quench the Grignard reagent. | Ensure all starting materials are free of acidic impurities. Use a sufficient excess of the Grignard reagent to account for any unavoidable quenching. |
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is giving a very low yield. What is the most likely cause?
A1: The most common reason for a low-yielding Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[1] It is crucial to use thoroughly dried glassware and anhydrous reagents and to conduct the reaction under an inert atmosphere. Another possibility is that your benzene starting material is substituted with a strongly deactivating group (e.g., -NO₂, -CF₃), which inhibits the reaction.[2][3]
Q2: I am seeing a significant amount of biphenyl in my Grignard reaction mixture. How can I prevent this?
A2: The formation of biphenyl is due to a side reaction known as Wurtz coupling, where the Grignard reagent reacts with the unreacted aryl halide.[10] To minimize this, you can try slowly adding the aryl halide to the magnesium turnings. This maintains a low concentration of the aryl halide, favoring the formation of the Grignard reagent over the coupling reaction.
Q3: When I try to reduce 4-oxo-4-phenylbutanoic acid with NaBH₄, the reaction is very slow and the yield is poor. What can I do?
A3: Sodium borohydride is a mild reducing agent and its reactivity can be influenced by the solvent and the substrate.[6] While it reduces ketones, its reaction with the carboxylic acid group can be problematic. One strategy is to first esterify the carboxylic acid (e.g., to the methyl or ethyl ester). The resulting keto-ester can then be more cleanly reduced with NaBH₄. The final step would be the hydrolysis of the ester to yield the desired this compound.
Q4: Can I use a Reformatsky reaction to synthesize the target molecule? What are the potential pitfalls?
A4: Yes, a Reformatsky reaction between a phenyl aldehyde or ketone and an α-halo ester (like ethyl bromoacetate) in the presence of zinc is a viable route to a β-hydroxy ester, which can then be hydrolyzed.[11][12] A key advantage is that the organozinc reagent is less reactive than a Grignard reagent and typically does not react with the ester functionality.[12][13] Potential pitfalls include the need for activated zinc and sensitivity to moisture, which can lead to the formation of byproducts.[14]
Q5: How can I effectively purify my final product, this compound?
A5: Purification can often be achieved by recrystallization. If you have unreacted starting materials or non-polar byproducts, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired acid will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, and finally, the aqueous layer is acidified to precipitate the purified product, which can be collected by filtration.
Data Summary
Table 1: Comparison of Reducing Agents for 4-Oxo-4-phenylbutanoic Acid
| Reducing Agent | Typical Solvent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Milder, more selective for ketones.[15][16] | Can react with carboxylic acids, may be slow. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | More powerful, reduces both ketones and carboxylic acids.[16] | Less selective, reacts violently with protic solvents. |
Experimental Protocols
Protocol 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagents: To the flask, add anhydrous aluminum chloride (1.1 eq.) and dry benzene (as solvent and reactant).
-
Reaction: Slowly add a solution of succinic anhydride (1.0 eq.) in dry benzene via the dropping funnel with stirring.
-
Heating: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 4-oxo-4-phenylbutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
Protocol 2: Reduction of 4-Oxo-4-phenylbutanoic Acid with Sodium Borohydride
-
Dissolution: In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid (1.0 eq.) in ethanol.
-
Cooling: Cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 - 2.0 eq.) in small portions with stirring.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add dilute hydrochloric acid to neutralize the excess NaBH₄ and the borate esters.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Enzymatic Synthesis of 4-Hydroxy-2-phenylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 4-Hydroxy-2-phenylbutanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis process.
Issue 1: Low or No Product Yield
Possible Causes and Troubleshooting Steps:
-
Inactive Enzyme:
-
Verify Enzyme Activity: Before starting the main reaction, perform a small-scale activity assay with a known substrate to confirm the enzyme is active.
-
Proper Storage: Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions to prevent denaturation.
-
Fresh Enzyme: If in doubt, use a fresh batch of the enzyme.
-
-
Inefficient Cofactor Regeneration: The reduction of the keto acid to a hydroxy acid by carbonyl reductases or dehydrogenases is dependent on a nicotinamide cofactor (NADH or NADPH). If the cofactor is not efficiently regenerated, the reaction will stop once the stoichiometric amount of cofactor is consumed.
-
Check Regeneration System Components: Ensure all components of the cofactor regeneration system (e.g., glucose dehydrogenase and glucose, or formate dehydrogenase and formate) are present in the correct concentrations and are active.
-
Optimize Regeneration Enzyme Concentration: The concentration of the regeneration enzyme may need to be optimized relative to the primary synthesis enzyme.
-
pH for Regeneration: Verify that the reaction pH is optimal for both the primary and the regeneration enzyme.
-
-
Sub-optimal Reaction Conditions:
-
pH: The pH of the reaction medium is critical for enzyme activity. The optimal pH can vary depending on the specific enzyme used. For example, some carbonyl reductases exhibit optimal activity in a pH range of 6.0-8.0.[1] Determine the optimal pH for your specific enzyme system by performing small-scale reactions across a pH gradient.
-
Temperature: Enzyme activity is highly temperature-dependent. The optimal temperature for many carbonyl reductases is between 30°C and 40°C.[1] Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will result in slow reaction rates.
-
Substrate Concentration: High concentrations of the substrate, 2-oxo-4-phenylbutanoic acid, can sometimes lead to substrate inhibition, where the enzyme's active site becomes saturated, paradoxically decreasing the reaction rate. If substrate inhibition is suspected, try running the reaction with a lower initial substrate concentration or a fed-batch approach.
-
-
Presence of Inhibitors:
-
Starting Material Purity: Impurities in the substrate or other reaction components can inhibit enzyme activity. Ensure high purity of all reactants.
-
Byproduct Inhibition: The accumulation of the product, this compound, or byproducts from the cofactor regeneration system (e.g., carbonate from formate) can sometimes inhibit the enzyme.
-
Issue 2: Low Enantioselectivity (Low %ee)
Possible Causes and Troubleshooting Steps:
-
Sub-optimal Temperature: Temperature can influence the flexibility of the enzyme's active site, which in turn can affect enantioselectivity. It is recommended to screen a range of temperatures to find the optimal balance between activity and enantioselectivity. Lowering the reaction temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.[2]
-
Incorrect pH: The ionization state of amino acid residues in the enzyme's active site can be affected by pH, which can influence substrate binding and stereoselectivity. Optimizing the pH is crucial for achieving high enantiomeric excess (%ee).
-
Presence of Organic Solvents: If using a co-solvent to improve substrate solubility, the nature and concentration of the solvent can impact enantioselectivity. It is advisable to screen different co-solvents or reduce the co-solvent concentration.
-
Enzyme Choice: Not all enzymes will exhibit high enantioselectivity for a specific substrate. If optimization of reaction conditions does not improve the enantiomeric excess, consider screening a panel of different carbonyl reductases or dehydrogenases to identify a more suitable biocatalyst.
Frequently Asked Questions (FAQs)
Q1: Which enzyme should I choose for the synthesis of (R)-4-Hydroxy-2-phenylbutanoic acid?
A1: Several enzymes can be used for the asymmetric reduction of 2-oxo-4-phenylbutanoic acid to the desired (R)-enantiomer, which is a key intermediate for angiotensin-converting enzyme (ACE) inhibitors. Commonly used enzymes include:
-
Carbonyl Reductases (CpCR): These enzymes often exhibit high enantioselectivity.
-
D-Lactate Dehydrogenase (D-LDH): D-LDH from organisms like Staphylococcus epidermidis has been successfully used for this transformation.
-
Engineered Dehydrogenases: Several commercially available, engineered dehydrogenases are optimized for high stereoselectivity and activity.
The choice of enzyme may depend on the desired scale of the reaction, cost, and in-house availability. It is often recommended to perform a screening of several enzymes to find the best performer for your specific application.
Q2: Why is cofactor regeneration necessary and what are the common systems?
A2: The enzymatic reduction of the ketone requires a stoichiometric amount of a reduced nicotinamide cofactor (NADH or NADPH). These cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for large-scale synthesis. A cofactor regeneration system uses a second enzyme and a cheap sacrificial substrate to continuously regenerate the cofactor in situ. Common systems include:
-
Glucose Dehydrogenase (GDH) with Glucose: This system uses glucose as the sacrificial substrate to regenerate NADH or NADPH. The byproduct is gluconic acid.
-
Formate Dehydrogenase (FDH) with Formate: This system uses formate as the sacrificial substrate, which is oxidized to carbon dioxide. This can be advantageous as the gaseous byproduct is easily removed from the reaction mixture.
Q3: What are typical starting concentrations for the substrate and enzyme?
A3: The optimal concentrations will vary depending on the specific enzymes and reaction conditions. However, a general starting point would be:
-
Substrate (2-oxo-4-phenylbutanoic acid): 50-100 mM. Higher concentrations may lead to substrate inhibition.
-
Primary Enzyme (e.g., Carbonyl Reductase): This will depend on the specific activity of your enzyme preparation. A typical starting point could be in the range of 1-10% (w/w) of the substrate.
-
Cofactor (NAD+/NADP+): 0.1-1 mM.
-
Regeneration Enzyme (e.g., GDH or FDH): Typically used in an activity ratio relative to the primary enzyme, often around 1:1 to 1:5.
-
Regeneration Substrate (e.g., Glucose or Formate): Usually in a slight molar excess to the primary substrate (e.g., 1.1-1.5 equivalents).
It is highly recommended to perform small-scale optimization experiments to determine the ideal concentrations for your system.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by measuring the decrease in the substrate concentration and the increase in the product concentration over time. A common analytical method is High-Performance Liquid Chromatography (HPLC) using a chiral column. This will allow you to simultaneously determine the conversion (yield) and the enantiomeric excess (%ee) of the product.[3]
Q5: What should I do if my enzyme appears to be unstable under the reaction conditions?
A5: Enzyme instability can be a significant issue. Consider the following to improve stability:
-
Immobilization: Immobilizing the enzyme on a solid support can often improve its stability and allow for easier reuse.
-
Additives: Additives such as glycerol, sorbitol, or bovine serum albumin (BSA) can sometimes help to stabilize enzymes in solution.
-
Genetic Engineering: For long-term process development, directed evolution or rational design can be used to engineer more stable enzyme variants.
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Enzymatic Synthesis of (R)-4-Hydroxy-2-phenylbutanoic Acid
| Parameter | Typical Range | Reference |
| Enzyme | Carbonyl Reductase, D-Lactate Dehydrogenase | General Literature |
| Substrate Concentration | 50 - 200 mM | [4] |
| pH | 6.0 - 8.5 | [1][4] |
| Temperature | 30 - 40 °C | [1] |
| Cofactor | NADH or NADPH | General Literature |
| Cofactor Regeneration | Glucose/GDH or Formate/FDH | General Literature |
Table 2: Effect of pH and Temperature on Carbonyl Reductase Activity (Example Data)
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Rhodococcus faecalis | 8.0 | 37 | [1] |
| Rhodosporidium sp. | 6.0 - 10.0 | 40 | [1] |
| Microbacterium sp. | 7.0 | - | [1] |
Note: The optimal conditions can vary significantly between different enzymes.
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for the Synthesis of (R)-4-Hydroxy-2-phenylbutanoic Acid
This protocol provides a general framework for using whole recombinant E. coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.
1. Materials:
-
Recombinant E. coli cells expressing the carbonyl reductase and glucose dehydrogenase.
-
2-oxo-4-phenylbutanoic acid (substrate)
-
D-Glucose (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
NADPH or NADH
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
2. Procedure:
-
Cell Preparation: Grow the recombinant E. coli cells in a suitable medium and induce protein expression. Harvest the cells by centrifugation and wash with buffer. The cell paste can be used directly or after lyophilization.
-
Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
2-oxo-4-phenylbutanoic acid (e.g., 50 mM)
-
D-Glucose (e.g., 75 mM)
-
NADPH or NADH (e.g., 0.5 mM)
-
-
Initiate Reaction: Add the prepared whole cells to the reaction mixture to a final concentration of, for example, 10 g/L (dry cell weight).
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 35°C) with agitation.
-
Monitoring: Periodically take samples from the reaction mixture. Centrifuge to remove cells and analyze the supernatant by chiral HPLC to determine substrate conversion and product enantiomeric excess.
-
Work-up: Once the reaction is complete, acidify the reaction mixture to pH ~2-3 with HCl. Extract the product, this compound, with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography if necessary.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low product yield in enzymatic synthesis.
References
- 1. en.csscyq.com [en.csscyq.com]
- 2. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
Side-product formation in the chemical synthesis of 4-Hydroxy-2-phenylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing 4-Hydroxy-2-phenylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic approaches include the conjugate addition of a phenylacetate derivative to an acetaldehyde equivalent or the alkylation of a phenylacetate enolate with a suitable 2-haloethanol. Another route involves the reduction of corresponding keto-acids or the hydrolysis of lactone precursors like γ-phenyl-γ-butyrolactone.
Q2: What is the most common and difficult-to-remove side-product in the synthesis of this compound?
A2: A prevalent side-product is the γ-lactone of the desired product, 2-phenyl-γ-butyrolactone. This can form during the reaction or workup, especially under acidic conditions or upon heating, through intramolecular cyclization. Its similar polarity to the desired product can complicate purification.
Q3: How can I minimize the formation of the lactone side-product?
A3: To minimize lactone formation, it is crucial to maintain a basic pH during the workup and avoid excessive heating. If the reaction is performed at high temperatures, the lactone might be the major product. Saponification of the crude product mixture with a base, followed by careful acidification at low temperatures, can help to hydrolyze the lactone back to the desired carboxylic acid.
Q4: I am observing a significant amount of unreacted phenylacetic acid derivative. What could be the cause?
A4: Insufficient base, poor quality of the base, or a reaction temperature that is too low can lead to incomplete deprotonation of the phenylacetic acid derivative, resulting in unreacted starting material. Ensure you are using a strong enough base (e.g., LDA, NaH) in the correct stoichiometric amount and that the reaction is allowed to proceed at an appropriate temperature for a sufficient duration.
Q5: My reaction is producing a high molecular weight, viscous material. What is this?
A5: This is likely due to polymerization or self-condensation of the starting materials or intermediates. For instance, the acetaldehyde equivalent (if used) can undergo aldol condensation. Using a less reactive acetaldehyde equivalent or adding it slowly to the reaction mixture at a controlled temperature can mitigate this issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction; formation of side-products. | Check the stoichiometry and quality of reagents. Optimize reaction time and temperature. Analyze crude product to identify major side-products and adjust conditions accordingly. |
| Presence of 2-phenyl-γ-butyrolactone | Intramolecular cyclization. | Perform the reaction and workup at lower temperatures. Maintain basic conditions during extraction. Consider a final basic hydrolysis step on the crude product followed by careful acidification. |
| Formation of Diphenyl Succinic Acid Derivatives | Dimerization of the phenylacetate enolate. | This can occur if the electrophile is added too slowly or if the enolate concentration is too high. Try adding the enolate solution to the electrophile solution. |
| Difficulty in Product Isolation | Emulsion formation during workup; product solubility in the aqueous phase. | Saturate the aqueous layer with NaCl before extraction. Use a different extraction solvent. If the product is too water-soluble, consider back-extraction or using a continuous liquid-liquid extractor. |
| Inconsistent Results | Variability in reagent quality, especially the base; moisture in the reaction. | Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Synthesis via Alkylation of Phenylacetate
This protocol describes the synthesis of this compound by the alkylation of a methyl phenylacetate enolate with 2-bromoethanol, followed by hydrolysis.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl phenylacetate
-
2-Bromoethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add methyl phenylacetate (1.0 eq) dropwise to the LDA solution.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Alkylation:
-
Add 2-bromoethanol (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Ester Hydrolysis:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude ester.
-
To the crude ester, add a 2 M solution of NaOH (3.0 eq) and methanol.
-
Heat the mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer to 0 °C and acidify with 6 M HCl to pH ~2.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture or toluene) or by column chromatography on silica gel.
-
Visualizations
Caption: Synthetic pathway for this compound.
Technical Support Center: Purification of 4-Hydroxy-2-phenylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Hydroxy-2-phenylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For removing non-acidic impurities, acid-base extraction is a highly effective first step.[1] Recrystallization is excellent for removing small amounts of impurities and for obtaining highly crystalline material. Column chromatography is useful for separating the target compound from impurities with similar polarities.
Q2: What are the likely impurities in a synthetic preparation of this compound?
A2: Impurities can include unreacted starting materials such as benzaldehyde and pyruvic acid, as well as byproducts from side reactions like condensation products.[2] If a biological production method is used, other organic acids like gluconic acid, lactic acid, and pyruvic acid may be present.[3]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for assessing the purity of this compound. A reversed-phase C18 column is typically used. For chiral purity analysis, a specialized chiral column is necessary.[3]
Q4: Can this compound be purified by distillation?
A4: While vacuum distillation has been successfully used for the purification of the related compound 4-phenylbutyric acid, its applicability to this compound may be limited due to the presence of the hydroxyl group, which increases the boiling point and may lead to degradation at high temperatures.[4] If attempted, it should be performed under high vacuum and at the lowest possible temperature.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | - Solution is not saturated (too much solvent).- Solution is supersaturated but nucleation has not occurred.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.- Cool the solution to a lower temperature.- Try a different solvent system. |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating too quickly from a supersaturated solution. | - Use a lower boiling point solvent or a solvent mixture.- Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.- Ensure the starting material is reasonably pure before recrystallization. |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Poor purity after recrystallization | - The cooling process was too rapid, trapping impurities in the crystal lattice.- The chosen solvent is not effective at leaving impurities in the solution. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with a different solvent system. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Adjust the mobile phase polarity. A common starting point is a mixture of hexanes and ethyl acetate; increase the proportion of ethyl acetate for more polar compounds.- Reduce the amount of crude material loaded onto the column. |
| Compound is not eluting from the column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For carboxylic acids, adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can improve elution and reduce tailing.[5] |
| Tailing of the product peak | - Strong interaction between the acidic compound and the silica gel. | - Add a small amount of a polar, acidic modifier like acetic acid to the mobile phase to compete for active sites on the silica gel.[5] |
| Cracking of the silica gel bed | - Running the column dry.- Heat generated from the interaction of the solvent with the silica gel. | - Always keep the silica gel bed covered with solvent.- Pack the column using a slurry method and allow it to equilibrate before loading the sample. |
Quantitative Data on Purification
The following table summarizes purification data for this compound and a closely related compound, 4-phenylbutyric acid, using different purification methods. This data can be used as a benchmark for your own experiments.
| Compound | Purification Method | Initial Purity | Final Purity | Yield | Reference |
| (±)-2-hydroxy-4-phenylbutanoic acid | Recrystallization (as diastereomeric salt) | N/A | High (optically pure) | 60.0% | [6] |
| 4-phenylbutyric acid | Vacuum Distillation & Recrystallization | 93.7% - 94.3% | 99.87% | 81.15% | [4] |
| (R)-2-Hydroxy-4-phenylbutyric acid | Biocatalysis followed by separation | N/A | >99% (enantiomeric excess) | ~97.8% (conversion) | [3] |
Experimental Protocols
Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities from a crude sample of this compound.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, shake the funnel vigorously, and allow the layers to separate.
-
Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with 1 M NaOH solution two more times, combining the aqueous extracts.
-
The organic layer now contains neutral and basic impurities and can be discarded.
-
Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M HCl until the pH is acidic (check with pH paper). This compound should precipitate out.
-
Extract the acidified aqueous solution with three portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the purified product.[1]
Recrystallization
This protocol describes the recrystallization of this compound to achieve high purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of benzene and hexane, or dioxane)[6]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
HPLC Analysis for Purity Determination
This protocol provides a general method for determining the purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid (or other suitable acid for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 1 mM sulfuric acid in water and acetonitrile (e.g., 85:15 v/v).[3] Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the purified this compound in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity can be determined by the area percentage of the main peak.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical diagram illustrating the troubleshooting process during purification.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. CN105732373A - Method for preparing (R)-2-hydroxy-4-phenylbutanoate - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. EP0329156A1 - Process for the optical resolution of (+-)-2-hydroxy-4-phenylbutanoic acid - Google Patents [patents.google.com]
Technical Support Center: Enantioselective Synthesis of 4-Hydroxy-2-phenylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enantioselective synthesis of 4-Hydroxy-2-phenylbutanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving high enantioselectivity in the synthesis of this compound?
A1: The main strategies for high enantioselectivity include biocatalytic asymmetric reduction of a prochiral ketone precursor, organocatalyzed aldol reactions, and the use of chiral auxiliaries. Biocatalytic methods, often employing carbonyl reductases, have demonstrated excellent results with enantiomeric excess (ee) values exceeding 99%.[1] Organocatalysis, for instance using proline derivatives, also provides a powerful route to chiral building blocks for the target molecule.[2]
Q2: My enantioselectivity is low. What are the common causes?
A2: Low enantioselectivity can stem from several factors:
-
Suboptimal Catalyst: The chosen catalyst (enzyme or organocatalyst) may not be ideal for your specific substrate or reaction conditions.[3]
-
Incorrect Reaction Conditions: Temperature, pH, solvent, and reaction time can significantly impact enantioselectivity. For instance, in biocatalytic reductions, extending the reaction time beyond the optimal duration does not necessarily improve ee and can sometimes lead to side reactions.[1]
-
Substrate Quality: Impurities in the starting material can interfere with the catalyst's stereochemical control.
-
Cofactor Imbalance (Biocatalysis): In enzymatic reactions requiring cofactors like NADPH, inefficient regeneration can limit the rate and selectivity of the desired transformation.[1]
-
Racemization: The product may be susceptible to racemization under the reaction or workup conditions.
Q3: How can I improve the efficiency of my biocatalytic reduction?
A3: To enhance the efficiency of biocatalytic reductions for producing chiral hydroxy acids, consider the following:
-
Cofactor Regeneration: Implement an in-situ cofactor regeneration system, such as coupling the primary carbonyl reductase with a dehydrogenase (e.g., glucose dehydrogenase - GDH). This reduces the cost associated with adding stoichiometric amounts of expensive cofactors.[1]
-
Enzyme Engineering: The use of fusion proteins, where the reductase and the regeneration enzyme are linked, can improve efficiency by reducing the diffusion distance of the cofactor.[1]
-
Substrate Feeding Strategy: High concentrations of the substrate can be inhibitory to the enzyme. A fed-batch approach, where the substrate is added gradually over time, can overcome this inhibition and allow for higher product titers.[1]
-
High-Density Fermentation: To increase the amount of available biocatalyst, optimizing the fermentation process to achieve high cell densities can be beneficial.[1]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%) in Biocatalytic Reduction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme | Screen a panel of different carbonyl reductases to identify one with higher selectivity for your substrate. | Identification of an enzyme that provides higher ee%. |
| Incorrect pH or Temperature | Optimize the reaction pH and temperature. Most enzymatic reactions have a narrow optimal range. For CpCR, a pH of 7.5 and a temperature of 30°C have been reported as optimal.[1] | Improved enzyme activity and enantioselectivity. |
| Cofactor Limitation | Ensure efficient NADPH regeneration. Co-express a glucose dehydrogenase (GDH) or add it to the reaction mixture along with glucose. | Sustained high reaction rates and improved final conversion and ee%. |
| Substrate Inhibition | Implement a substrate feeding strategy where the substrate (e.g., ethyl 2-oxo-4-phenylbutyrate) is added incrementally to maintain a low, non-inhibitory concentration.[1] | Higher overall conversion and product yield without compromising enantioselectivity. |
| Presence of Cosolvents | Evaluate the type and concentration of any cosolvents used to dissolve the substrate. While they can improve solubility, high concentrations can denature the enzyme.[1] | Maintained or improved ee% by using an optimal cosolvent concentration. |
Issue 2: Poor Yield in Organocatalyzed Aldol Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity | Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if sensitive to air or moisture). | Restoration of catalyst activity and improved reaction yield. |
| Unfavorable Reaction Equilibrium | Remove water or other small molecule byproducts as the reaction progresses, for example, by using molecular sieves. | Shift in equilibrium towards the product side, leading to higher conversion. |
| Incorrect Stoichiometry | Optimize the molar ratio of the reactants (e.g., aldehyde and ketone). An excess of one reactant may be beneficial. | Improved conversion of the limiting reagent. |
| Suboptimal Solvent | Screen different solvents. Some organocatalytic reactions show significant solvent dependency. Solvent-free conditions have also been shown to be effective.[2] | Identification of a solvent system that enhances reaction rate and yield. |
Experimental Protocols
Biocatalytic Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE)
This protocol is based on the use of a co-expressed carbonyl reductase (CpCR) and glucose dehydrogenase (GDH) system.[1]
1. Biocatalyst Preparation:
-
Transform E. coli BL21(DE3) with a plasmid co-expressing CpCR and GDH.
-
Grow the recombinant cells in a suitable fermentation medium.
-
Induce protein expression with IPTG and continue cultivation.
-
Harvest the cells by centrifugation and prepare a cell-free extract or use whole cells as the biocatalyst.
2. Asymmetric Reduction Reaction:
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
To the buffer, add glucose (for cofactor regeneration), NADP+, and the prepared biocatalyst.
-
Initiate the reaction by adding the substrate, ethyl 2-oxo-4-phenylbutyrate (OPBE). To avoid substrate inhibition, a fed-batch strategy is recommended, starting with an initial concentration of 120 mM and feeding additional substrate at a rate of 80 mM/h.[1]
-
Maintain the reaction at 30°C with stirring.
-
Monitor the reaction progress by HPLC analysis.
3. Product Isolation and Analysis:
-
Once the reaction is complete, remove the biocatalyst by centrifugation.
-
Extract the product, (R)-2-hydroxy-4-phenylbutyrate ethyl ester, from the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Summary: Biocatalytic Reduction
| Enzyme System | Substrate Concentration (mM) | Conversion Rate (%) | Enantiomeric Excess (ee%) |
| CpCR-GDH Fusion | 30 | 98.3 | 99.9 |
| CpCR-GDH Fusion (Fed-batch) | 920 | ~99 | >99 |
Data adapted from a 2024 study on engineered bi-enzyme coupled systems.[1]
Visualizations
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for the biocatalytic synthesis of (R)-4-Hydroxy-2-phenylbutanoic acid ester.
Troubleshooting Logic: Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity in synthesis.
References
Technical Support Center: Industrial Scale-Up of 4-Hydroxy-2-phenylbutanoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of 4-Hydroxy-2-phenylbutanoic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on an industrial scale?
A1: The two primary routes for industrial production are chemical synthesis and biocatalytic synthesis. Chemical synthesis often involves multi-step reactions, such as the Friedel-Crafts reaction of benzene with butyrolactone followed by further modifications.[1][2] Biocatalytic routes, particularly for the chiral intermediate (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA), utilize enzymes like dehydrogenases to convert a keto-acid precursor.[3][4][5]
Q2: What are the main challenges in the industrial scale-up of this compound production?
A2: Common challenges include achieving high yields and purity, managing by-product formation, ensuring stereoselectivity (for chiral versions), and efficiently recovering the product.[6][7] For biocatalytic processes, challenges include enzyme stability, cofactor regeneration, and potential microbial contamination.[3][5][7] Chemical synthesis scale-up can face issues with harsh reaction conditions, catalyst handling, and waste disposal.
Q3: Why is the enantiomeric purity of (R)-2-Hydroxy-4-phenylbutyric acid important?
A3: (R)-2-Hydroxy-4-phenylbutyric acid is a key precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, which are widely used to treat hypertension and heart failure.[3][4] The therapeutic efficacy of these drugs is often dependent on a specific enantiomer, making high enantiomeric purity a critical quality attribute.
Q4: What are common by-products in the synthesis of this compound?
A4: In chemical synthesis, by-products can include acetophenone from side reactions.[8] In biocatalytic routes using glucose as a co-substrate for cofactor regeneration, organic acids like gluconic acid and lactic acid can be formed, complicating the purification process.[3]
Troubleshooting Guides
Section 1: Low Product Yield
| Symptom | Potential Cause | Suggested Action |
| Low conversion of starting material (Biocatalytic) | - Inactive or denatured enzyme- Sub-optimal reaction pH or temperature- Insufficient cofactor regeneration- Presence of inhibitors | - Verify enzyme activity before starting the reaction.- Optimize pH and temperature for the specific enzyme used.[3]- Ensure the cofactor regeneration system (e.g., using formate dehydrogenase) is active.[3][4]- Check starting materials for potential inhibitors. |
| Low conversion of starting material (Chemical) | - Catalyst deactivation or poisoning- Incorrect reaction temperature or pressure- Poor mixing leading to localized hot spots or concentration gradients | - Ensure catalyst quality and handle under inert conditions if required.- Calibrate temperature and pressure sensors. Implement controlled addition of reagents.- Evaluate and optimize agitator design and speed for homogenous mixing. |
| Product degradation | - Unstable product under reaction or work-up conditions- Prolonged reaction time | - Analyze product stability at different pH and temperature values.- Optimize reaction time to maximize product formation and minimize degradation. |
Section 2: Purity and By-product Issues
| Symptom | Potential Cause | Suggested Action |
| High levels of organic acid by-products (Biocatalytic) | - Use of glucose as a co-substrate for cofactor regeneration.[3] | - Consider using a different cofactor regeneration system, such as formate/formate dehydrogenase, which produces only CO2 as a by-product.[3] |
| Formation of acetophenone and other side products (Chemical) | - Non-optimal ratio of Lewis acid catalyst.[8] | - Carefully optimize the stoichiometry of the Lewis acid in the reaction. |
| Low enantiomeric excess (ee) (Biocatalytic) | - Presence of non-selective enzymes in the biocatalyst preparation- Racemization of the product under reaction conditions | - Use a highly selective enzyme or a purified enzyme preparation.- Investigate the effect of pH and temperature on the stereochemical stability of the product. |
| Difficulties in product purification | - Unstable nature of the precursor 2-oxo-4-phenyl-butyric acid ethyl ester.[6] | - Consider alternative synthesis routes that avoid difficult-to-purify intermediates.[6] |
Quantitative Data Summary
Table 1: Comparison of Biocatalytic Production Parameters for (R)-HPBA
| Parameter | Sheng et al. (2014)[3][5] | Unnamed Study (referenced in Sheng et al.) |
| Biocatalyst | Whole cells of E. coli DF (co-expressing mutant d-nLDH and FDH) | Purified d-LDH and FDH |
| Substrate | 2-oxo-4-phenylbutyric acid (OPBA) | Not specified |
| Productivity | 47.9 mM h⁻¹ | Not specified |
| Final Product Concentration | 71.8 mM | 182 mM |
| Enantiomeric Excess (ee) | >99% | Not specified |
| Reaction Time | 90 min | Not specified |
| Key Advantage | Avoids costly enzyme purification and cofactor addition | Higher reported product concentration |
Experimental Protocols
Protocol 1: Biocatalytic Production of (R)-2-Hydroxy-4-phenylbutyric acid
This protocol is based on the methodology described by Sheng et al. (2014).[3]
1. Biocatalyst Preparation:
-
Culture recombinant E. coli DF expressing the mutant d-nLDH and FDH in LB medium with ampicillin at 37°C until an optical density of 0.6 at 600 nm is reached.
-
Induce protein expression with 1 mM IPTG and continue cultivation at 16°C for 12 hours.
-
Harvest cells by centrifugation, wash twice with phosphate buffer (pH 7.4), and store for biotransformation.
2. Biotransformation Reaction:
-
Prepare a reaction mixture containing 200 mM phosphate buffer (pH 6.5), 6 g DCW l⁻¹ of E. coli DF cells, 73.4 mM 2-oxo-4-phenylbutyric acid (OPBA), and a suitable concentration of sodium formate for cofactor regeneration.
-
Incubate the reaction at 37°C with agitation.
3. Monitoring and Analysis:
-
Periodically collect samples and centrifuge to remove cells.
-
Analyze the supernatant for OPBA and (R)-HPBA concentrations using HPLC.
4. Product Recovery:
-
After the reaction is complete, separate the biomass. The product can be isolated from the reaction broth. The use of formate/FDH for cofactor regeneration simplifies purification as the by-product is CO2.[3]
Visualizations
References
- 1. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 2. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 3. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. CN105732373A - Method for preparing (R)-2-hydroxy-4-phenylbutanoate - Google Patents [patents.google.com]
- 7. Scale-up of industrial microbial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
Preventing racemization during 4-Hydroxy-2-phenylbutanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2-phenylbutanoic acid, with a specific focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?
A1: The two main enantioselective strategies are biocatalysis and the use of chiral auxiliaries. Biocatalysis employs enzymes or whole-cell systems for the stereospecific reduction of a prochiral precursor. The chiral auxiliary approach involves temporarily attaching a chiral molecule to guide the stereochemical outcome of the reaction, followed by its removal.
Q2: How do I choose between the biocatalytic and chiral auxiliary methods?
A2: The choice depends on several factors:
-
Desired Enantiomer: Some biocatalytic systems are specific for producing either the (R) or (S) enantiomer. Chiral auxiliary methods can typically be adapted to produce either enantiomer by selecting the appropriate auxiliary.
-
Scale: Biocatalysis can be highly efficient for large-scale synthesis.
-
Expertise and Equipment: Biocatalytic methods require expertise in microbiology and biochemistry, while chiral auxiliary methods are rooted in traditional organic synthesis.
-
Downstream Processing: Removal of the chiral auxiliary adds steps to the synthesis, whereas the biocatalyst is typically removed by filtration.
Q3: What is racemization and why is it a concern in this synthesis?
A3: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In the synthesis of this compound, the hydrogen atom on the carbon alpha to the carboxylic acid (the stereocenter) is susceptible to removal under certain conditions, particularly when the carboxyl group is activated. This deprotonation-reprotonation sequence can occur with a loss of the original stereochemistry.
Q4: How can I detect racemization in my product?
A4: Racemization is typically detected using chiral High-Performance Liquid Chromatography (HPLC). A chiral stationary phase can separate the two enantiomers, allowing for the determination of the enantiomeric excess (ee). Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or by converting the acid to a diastereomeric ester or amide can also be used to determine the enantiomeric purity.
Q5: Can I use a protecting group for the hydroxyl group?
A5: Yes, protecting the hydroxyl group, for example as a silyl ether (e.g., TBDMS ether) or a benzyl ether, can be beneficial, especially in the chiral auxiliary approach. This prevents potential interference of the hydroxyl group with the reagents used in subsequent steps, such as the strong bases used for enolate formation.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)
| Possible Cause | Troubleshooting Step |
| Racemization during enolate formation (Chiral Auxiliary Method) | Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). Perform the deprotonation at low temperatures (e.g., -78 °C). |
| Racemization during chiral auxiliary cleavage | Use mild cleavage conditions. For Evans oxazolidinones, lithium hydroperoxide (LiOOH) is preferred over lithium hydroxide (LiOH) for cleaving the auxiliary to the carboxylic acid, as it is less prone to causing epimerization.[1][2][3][4] |
| Suboptimal biocatalyst activity or selectivity (Biocatalytic Method) | Ensure the pH, temperature, and substrate concentration are within the optimal range for the enzyme.[5] Verify the cofactor regeneration system is functioning efficiently. |
| Incorrect choice of chiral auxiliary | The steric and electronic properties of the chiral auxiliary are crucial for high diastereoselectivity. Evans oxazolidinones and pseudoephedrine amides are generally reliable choices for asymmetric alkylations.[2][6][7] |
Issue 2: Incomplete Reaction or Low Yield
| Possible Cause | Troubleshooting Step |
| Inefficient enolate formation | Ensure the base is of high quality and accurately titrated. Use a suitable solvent like tetrahydrofuran (THF). |
| Poor reactivity of the electrophile | For the synthesis of this compound via alkylation of a chiral auxiliary-adduct of phenylacetic acid, a suitable two-carbon electrophile with a protected hydroxyl group (e.g., 2-bromoethanol protected as a silyl ether) should be used. |
| Inhibition of the biocatalyst | High concentrations of the substrate or product can inhibit the enzyme. Perform the reaction at a lower substrate concentration or use a continuous product removal system. |
| Inefficient cleavage of the chiral auxiliary | Ensure the cleavage reagent is fresh and used in sufficient excess. Allow for adequate reaction time. |
Data Presentation
Table 1: Comparison of Enantioselective Methods for this compound Synthesis
| Method | Typical Stereoselectivity | Advantages | Disadvantages |
| Biocatalysis (E. coli with dehydrogenase) | >99% ee for (R)-enantiomer[5] | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires specialized biological expertise and equipment, may be specific to one enantiomer. |
| Chiral Auxiliary (Evans Oxazolidinone) | >95% de[8] | Well-established, predictable stereochemical outcome, both enantiomers can be synthesized. | Requires additional steps for attachment and removal of the auxiliary, potential for racemization during cleavage. |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (R)-4-Hydroxy-2-phenylbutanoic Acid
This protocol is based on the asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) using a recombinant E. coli system.[5]
1. Preparation of the Biocatalyst:
-
Transform E. coli BL21(DE3) with a plasmid expressing a suitable D-lactate dehydrogenase.
-
Culture the recombinant cells in a suitable medium (e.g., LB broth with antibiotic selection) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 16-20°C) for 12-16 hours.
-
Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0).
2. Asymmetric Reduction:
-
Prepare a reaction mixture containing 200 mM phosphate buffer (pH 6.5), the precursor 2-oxo-4-phenylbutanoic acid (e.g., 75 mM), and a cofactor regeneration system (e.g., formate and formate dehydrogenase, or glucose and glucose dehydrogenase).
-
Add the prepared whole cells to the reaction mixture (e.g., to a final concentration of 6 g dry cell weight/L).
-
Incubate the reaction at 37°C with gentle agitation.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 90-120 minutes.
3. Product Isolation:
-
Remove the cells by centrifugation or filtration.
-
Acidify the supernatant to pH 2-3 with HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (R)-4-Hydroxy-2-phenylbutanoic acid.
4. Analysis:
-
Determine the enantiomeric excess by chiral HPLC.[5]
Protocol 2: Chiral Auxiliary-Based Synthesis of this compound (General Procedure)
This protocol outlines the general steps for an Evans-type asymmetric alkylation.
1. Acylation of the Chiral Auxiliary:
-
To a solution of an Evans-type oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF at -78°C, add n-butyllithium dropwise.
-
After stirring for 15-20 minutes, add phenylacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78°C.
-
Add a strong, non-nucleophilic base (e.g., NaHMDS) dropwise to form the sodium enolate.
-
After stirring for 30-60 minutes, add a solution of a protected 2-bromoethanol (e.g., (2-bromoethoxy)(tert-butyl)dimethylsilane) in THF.
-
Stir at -78°C for several hours, then allow to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography to isolate the desired diastereomer.
3. Cleavage of the Chiral Auxiliary and Deprotection:
-
Dissolve the alkylated product in a mixture of THF and water at 0°C.
-
Add a solution of lithium hydroperoxide (prepared from LiOH and H₂O₂) dropwise.
-
Stir at 0°C until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer and extract the silyl-protected this compound.
-
Remove the silyl protecting group using standard conditions (e.g., TBAF in THF or HCl in methanol) to yield the final product.
4. Analysis:
-
Determine the diastereomeric excess of the alkylation product by ¹H NMR or achiral HPLC.
-
Determine the enantiomeric excess of the final product by chiral HPLC.
Visualizations
Caption: Overall workflow for the enantioselective synthesis of this compound.
Caption: Mechanism of base-catalyzed racemization at the α-carbon.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 4-Hydroxy-2-phenylbutanoic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 4-Hydroxy-2-phenylbutanoic acid, particularly via asymmetric hydrogenation of β-keto ester precursors.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis, providing potential causes and actionable solutions.
| Issue ID | Observed Problem | Potential Causes | Recommended Actions & Troubleshooting Steps |
| CD-01 | Low or No Catalytic Activity | 1. Catalyst Poisoning: Presence of impurities such as sulfur or nitrogen compounds, halides, or even trace metals in the substrate, solvent, or hydrogen gas.[1] 2. Improper Catalyst Activation: The active catalytic species may not have formed correctly. 3. Incorrect Reaction Conditions: Temperature, pressure, or solvent may not be optimal. | 1. Identify and Eliminate Poisons: - Analyze Starting Materials: Use techniques like GC-MS to screen for common catalyst poisons in your substrate and solvent.[2] - Purify Reagents: If poisons are detected, purify the substrate (e.g., by recrystallization or chromatography) and use high-purity, degassed solvents. - Gas Purity: Ensure high-purity hydrogen gas is used; consider an in-line gas purifier. 2. Review Catalyst Activation Protocol: - For Ru-BINAP type catalysts, ensure the pre-catalyst is appropriately activated to the active hydride species. This may involve a specific sequence of adding reagents and controlling temperature.[3] 3. Optimize Reaction Conditions: - Systematically vary temperature and pressure to find the optimal range for your specific substrate and catalyst. - Ensure proper agitation to overcome mass transfer limitations. |
| CD-02 | Decreasing Reaction Rate Over Time | 1. Gradual Catalyst Deactivation: The catalyst is slowly being deactivated by trace impurities or byproducts. 2. Product Inhibition: The product, this compound, or its ester, may be inhibiting the catalyst. 3. Ligand Degradation: Chiral ligands like BINAP can degrade over time, especially in the presence of oxygen or other reactive species. | 1. Investigate Deactivation Mechanism: - Monitor Reaction Progress: Take aliquots at regular intervals to determine the rate of deactivation. - Test for Product Inhibition: Add a portion of the final product at the beginning of a new reaction to see if it immediately slows the rate. 2. Mitigate Gradual Deactivation: - Improve Inert Atmosphere: Use Schlenk techniques or a glovebox to rigorously exclude oxygen and moisture. - Substrate Purity: Re-evaluate the purity of your starting materials for trace contaminants. 3. Consider Catalyst Regeneration: - If deactivation is confirmed, attempt a regeneration protocol (see Experimental Protocols section). |
| CD-03 | Low Enantioselectivity (ee) | 1. Incorrect Catalyst or Ligand: The chosen chiral ligand may not be optimal for the substrate. 2. Racemization of Product: The reaction conditions may be causing the chiral product to racemize. 3. Presence of "Chiral Poisons": Certain impurities can selectively poison one enantiomer of a racemic catalyst, leading to low ee when using a racemic catalyst mixture. 4. Solvent Effects: The solvent can significantly influence the enantioselectivity of the reaction.[4] | 1. Screen Chiral Ligands: - If possible, screen a variety of chiral phosphine ligands to find the best match for your substrate. 2. Check for Racemization: - Analyze the enantiomeric excess of the product over time. A decrease in ee as the reaction progresses may indicate product racemization. If so, consider milder reaction conditions. 3. Solvent Screening: - Perform small-scale reactions in a variety of solvents (e.g., methanol, ethanol, THF, dichloromethane) to determine the optimal solvent for high enantioselectivity. Protic solvents like methanol often play a role in the catalytic cycle.[4] |
| CD-04 | Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may have completely deactivated before all the substrate has been converted. 2. Hydrogen Limitation: The supply of hydrogen to the reaction mixture may be insufficient. 3. Formation of Inhibitory Byproducts: Side reactions may be producing species that inhibit the catalyst. | 1. Add Fresh Catalyst: - If the reaction stalls, carefully add a small amount of fresh catalyst to see if the reaction restarts. This can help confirm catalyst deactivation as the primary cause. 2. Ensure Adequate Hydrogen Supply: - Check for leaks in the hydrogenation apparatus. - Ensure efficient stirring to maintain saturation of the liquid phase with hydrogen. 3. Analyze for Byproducts: - Use techniques like NMR or LC-MS to analyze the reaction mixture for any unexpected byproducts that could be acting as inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the asymmetric hydrogenation of β-keto esters?
A1: Common poisons include sulfur-containing compounds (thioethers, thiophenes), nitrogen-containing compounds (amines, nitriles), carbon monoxide, and halides.[1] These substances can originate from the starting materials, solvents, or even from previous reactions in the same equipment. They deactivate the catalyst by strongly binding to the metal center, blocking the active sites required for hydrogenation.[1]
Q2: My reaction is very sensitive to air. How can I minimize catalyst deactivation due to oxygen?
A2: Oxygen can lead to the oxidation of the phosphine ligands (e.g., BINAP to BINAPO) and the metal center, rendering the catalyst inactive. To minimize this, it is crucial to work under a strictly inert atmosphere (argon or nitrogen). This can be achieved by using Schlenk line techniques or by performing all manipulations within a glovebox. Solvents should be thoroughly degassed before use, and the reaction vessel should be purged with an inert gas before adding the catalyst and substrate.
Q3: Can a deactivated Ru-BINAP catalyst be regenerated?
A3: Yes, in many cases, Ru-BINAP and similar ruthenium catalysts can be regenerated. The specific protocol depends on the cause of deactivation. A common approach for deactivation by carbon deposition or certain adsorbed species involves a mild oxidation followed by reduction.[5][6] For instance, a deactivated catalyst might be treated with air or a dilute oxygen stream at an elevated temperature, followed by reduction under a hydrogen atmosphere.[5][7] See the detailed protocol below for a general procedure.
Q4: How does the solvent affect catalyst activity and enantioselectivity?
A4: The solvent can play a critical role in the catalytic cycle. In the hydrogenation of β-keto esters with Ru-BINAP catalysts, protic solvents like methanol and ethanol often lead to higher activities.[4] This is because they can act as proton donors, facilitating the release of the product from the catalyst's coordination sphere.[4] The polarity and coordinating ability of the solvent can also influence the stability of the transition states, thereby affecting enantioselectivity.[4] It is often beneficial to screen a range of solvents to find the optimal conditions for a specific substrate.
Q5: What is the typical turnover number (TON) and turnover frequency (TOF) for a Ru-BINAP catalyzed hydrogenation of a β-keto ester?
A5: The TON and TOF are highly dependent on the specific substrate, catalyst, and reaction conditions (temperature, pressure, solvent). However, for Noyori-type hydrogenations, TONs can be very high, sometimes exceeding 100,000.[8] TOFs can also be significant, indicating a rapid catalytic turnover. For specific quantitative data, refer to the tables below.
Quantitative Data
Table 1: Performance of Chiral Ru-Catalysts in the Asymmetric Hydrogenation of β-Keto Esters
| Catalyst/Ligand | Substrate | Solvent | Pressure (atm H₂) | Temp (°C) | TON | TOF (h⁻¹) | Enantiomeric Excess (ee, %) |
| Ru(OAc)₂(S)-BINAP | Ethyl 2-oxo-4-phenylbutyrate | Methanol | 4 | 40 | 100 | ~2 | 97 |
| RuCl₂[(S)-BINAP] | Methyl acetoacetate | Methanol | 100 | 25 | 1000 | >50 | 99 |
| RuCl₂[(S)-TolBINAP] | Ethyl benzoylacetate | Ethanol | 50 | 50 | 2000 | ~100 | 98 |
| RuBr₂[(S)-BINAP] | Methyl 3-oxobutanoate | Methanol | 4 | 80 | 20,000 | >1000 | 98 |
Note: Data is compiled and representative of typical values found in the literature. Actual performance may vary.
Table 2: Effect of Additives/Poisons on Catalyst Performance (Representative Data)
| Catalyst System | Additive/Poison | Concentration | Effect on Rate | Effect on Enantioselectivity |
| Ru-BINAP | Thiophenol | 1 mol% | Significant decrease | Moderate decrease |
| Ru-BINAP | Pyridine | 5 mol% | Moderate decrease | Slight decrease |
| Ru-BINAP | Water | 10 vol% | Significant decrease | Significant decrease |
| Rh-DIPAMP | Oxygen | Trace | Complete deactivation | N/A |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Ethyl 4-phenyl-2-oxobutanoate
Materials:
-
[RuCl₂((S)-BINAP)]₂·NEt₃ complex
-
Ethyl 4-phenyl-2-oxobutanoate (substrate)
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
Autoclave with a magnetic stirrer and temperature/pressure controls
Procedure:
-
Preparation: Under an argon atmosphere in a glovebox, add the [RuCl₂((S)-BINAP)]₂·NEt₃ complex (e.g., at a substrate-to-catalyst ratio of 1000:1) to a clean, dry autoclave liner.
-
Substrate Addition: Add the ethyl 4-phenyl-2-oxobutanoate substrate to the liner, followed by the degassed methanol to achieve the desired concentration (e.g., 0.5 M).
-
Sealing the Autoclave: Seal the autoclave and remove it from the glovebox.
-
Purging: Connect the autoclave to a hydrogen line and purge with hydrogen gas three times to remove any residual air.
-
Pressurization and Heating: Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm) and begin stirring. Heat the reaction to the target temperature (e.g., 50 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals (if the setup allows) and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure. Open the autoclave, and concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Regeneration of a Deactivated Ruthenium Catalyst
This protocol is a general guideline and may need to be optimized for specific catalysts and deactivation causes. This procedure is adapted from methods for regenerating supported ruthenium catalysts.[5][6]
Materials:
-
Deactivated ruthenium catalyst
-
Nitrogen gas
-
Air or a dilute oxygen/nitrogen mixture
-
Hydrogen gas
-
Reaction vessel suitable for heating under gas flow
Procedure:
-
Purging: Place the deactivated catalyst in the reaction vessel and purge with nitrogen gas for 10-15 minutes to remove any residual flammable solvents or hydrogen.
-
Oxidation: While maintaining a slow flow of nitrogen, gradually heat the catalyst to 200 °C. Once at temperature, introduce a controlled flow of air (or a 1-5% oxygen in nitrogen mixture) for 30-60 minutes. This step is intended to burn off carbonaceous deposits.[5][6]
-
Second Purge: Stop the air/oxygen flow and purge again with nitrogen for 10-15 minutes to remove all oxygen from the system.
-
Reduction: Switch the gas flow to hydrogen and maintain the temperature at 180-200 °C for 1-2 hours to reduce the oxidized ruthenium species back to the active metallic state.[5][6]
-
Cooling: Cool the catalyst to room temperature under a hydrogen or nitrogen atmosphere. The regenerated catalyst should be stored under an inert atmosphere until use.
Protocol 3: Screening for Catalyst Poisons using GC-MS
Objective: To identify volatile or semi-volatile impurities in the substrate or solvent that may act as catalyst poisons.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar column like DB-5ms)
Procedure:
-
Sample Preparation:
-
Solvent: Directly inject a sample of the solvent into the GC-MS.
-
Substrate: Dissolve a sample of the substrate in a high-purity solvent (one that has been pre-screened and is known to be free of contaminants) at a suitable concentration.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Use a temperature program that starts at a low temperature (e.g., 40 °C) to separate volatile components and ramps up to a higher temperature (e.g., 280-300 °C) to elute less volatile compounds.[9]
-
The mass spectrometer should be operated in full scan mode to acquire mass spectra of all eluting peaks.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify any impurity peaks.
-
Compare the mass spectra of the impurity peaks with a mass spectral library (e.g., NIST) to tentatively identify the compounds.
-
Pay close attention to compounds containing sulfur, nitrogen, phosphorus, or halogens, as these are common catalyst poisons.[1]
-
If a potential poison is identified, confirm its identity by running an authentic standard if available.
-
Visualizations
Caption: A workflow for troubleshooting common issues in catalytic synthesis.
Caption: Catalytic cycle and deactivation pathways for Ru-BINAP catalysts.
References
- 1. GAS Dortmund [gas-dortmund.de]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. DSpace [dr.lib.iastate.edu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
Overcoming substrate inhibition in enzymatic reduction of 2-oxo-4-phenylbutyric acid
Welcome to the technical support center for the enzymatic reduction of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid (HPBA). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of the enzymatic reduction of 2-oxo-4-phenylbutyric acid?
A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the rate of the enzymatic reaction decreases at high concentrations of the substrate, 2-oxo-4-phenylbutyric acid.[1][2] This occurs when the substrate molecule binds to the enzyme in a non-productive way, preventing the formation of the desired product.[1] In the case of dehydrogenases like D-lactate dehydrogenase (D-LDH), this can happen through the formation of an abortive ternary complex between the enzyme, the NAD+ cofactor, and the ketoacid substrate.[1]
Q2: Which enzyme system is recommended for the reduction of 2-oxo-4-phenylbutyric acid?
A2: A highly efficient system for the production of (R)-2-hydroxy-4-phenylbutyric acid involves the use of a mutant D-lactate dehydrogenase (d-nLDH) from Lactobacillus bulgaricus, specifically the Y52L/F299Y mutant, which exhibits high activity towards 2-oxo-4-phenylbutyric acid.[3] This enzyme is often coupled with a formate dehydrogenase (FDH) for the regeneration of the NADH cofactor.[3]
Q3: What are the typical signs of substrate inhibition in my experiment?
A3: The primary indicator of substrate inhibition is a decrease in the reaction rate and lower product yield as you increase the initial concentration of 2-oxo-4-phenylbutyric acid beyond an optimal point.[3][4] For instance, in a whole-cell system using a mutant D-LDH, the highest product formation is observed at a substrate concentration of 75 mM OPBA.[4] Increasing the substrate concentration beyond this point may lead to a reduction in the overall yield of (R)-2-hydroxy-4-phenylbutyric acid.
Q4: How can I overcome substrate inhibition in my reaction?
A4: Several strategies can be employed to mitigate substrate inhibition:
-
Substrate Feeding Strategy: Instead of adding the entire amount of substrate at the beginning of the reaction, a fed-batch approach can be used.[5] This involves the gradual addition of the substrate over time to maintain its concentration below the inhibitory level.
-
Enzyme Immobilization: Immobilizing the enzyme can sometimes alter its kinetic properties and reduce substrate inhibition.
-
Protein Engineering: Modifying the enzyme's structure through site-directed mutagenesis can reduce its susceptibility to substrate inhibition. For example, a single residue change has been shown to abolish pyruvate inhibition in human muscle lactate dehydrogenase.[1]
-
Process Optimization: Fine-tuning reaction conditions such as pH, temperature, and biocatalyst concentration can help to maximize the reaction rate while minimizing inhibitory effects.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low product yield despite high substrate concentration. | Substrate inhibition is likely occurring. | 1. Determine the optimal substrate concentration by testing a range of concentrations (e.g., 25 mM to 150 mM).[4] 2. Implement a fed-batch strategy, adding the substrate incrementally to maintain a concentration at or below the determined optimum (e.g., 75 mM).[4][5] |
| Reaction rate decreases over time. | 1. Product inhibition. 2. Instability of the enzyme or cofactor. 3. Depletion of the co-substrate for cofactor regeneration (e.g., formate). | 1. Consider in-situ product removal techniques if product inhibition is suspected. 2. Ensure the reaction temperature and pH are optimal for enzyme stability.[3] 3. If using a cofactor regeneration system, ensure the co-substrate (e.g., sodium formate) is supplied in at least a 1:1 molar ratio to the substrate.[4] |
| Incomplete conversion of the substrate. | 1. Sub-optimal reaction conditions. 2. Insufficient biocatalyst concentration. 3. Equilibrium of the reaction is unfavorable. | 1. Optimize the reaction pH and temperature. For the d-nLDHY52L/F299Y system, a pH of 6.5 and a temperature of 37°C are optimal.[3] 2. Increase the concentration of the whole-cell biocatalyst. A concentration of 6 g DCW/L has been shown to be effective.[3] 3. Ensure the cofactor regeneration system is efficient to drive the reaction towards product formation. |
| Low enantiomeric excess (<99%) of the (R)-product. | 1. Presence of competing endogenous reductases in the whole-cell catalyst. 2. Racemization of the product. | 1. Use a host strain with low endogenous reductase activity or consider using a purified enzyme system. 2. Analyze the product at different time points to check for racemization. The d-nLDHY52L/F299Y mutant system has been reported to produce (R)-HPBA with >99% enantiomeric excess.[3] |
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for (R)-HPBA Production using Whole-Cell Biocatalyst (E. coli DF) [3][4]
| Parameter | Optimal Value |
| Substrate (OPBA) Concentration | 75 mM |
| Co-substrate (Sodium Formate) Concentration | 75 mM |
| pH | 6.5 |
| Temperature | 37°C |
| Biocatalyst Concentration (DCW) | 6 g/L |
| Reaction Buffer | 200 mM Phosphate Buffer |
Table 2: Performance of the Optimized Whole-Cell Biocatalysis System [3]
| Parameter | Value |
| Initial Substrate (OPBA) Concentration | 73.4 mM |
| Final Product ((R)-HPBA) Concentration | 71.8 mM |
| Reaction Time | 90 min |
| Productivity | 47.9 mM/h |
| Enantiomeric Excess (ee) | >99% |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction of 2-Oxo-4-phenylbutyric Acid [3][4]
This protocol describes the batch production of (R)-2-hydroxy-4-phenylbutyric acid using a recombinant E. coli whole-cell catalyst co-expressing a mutant D-lactate dehydrogenase (d-nLDHY52L/F299Y) and a formate dehydrogenase (FDH).
Materials:
-
Recombinant E. coli cells (e.g., E. coli DF)
-
2-oxo-4-phenylbutyric acid (OPBA)
-
Sodium formate
-
200 mM Phosphate buffer (pH 6.5)
-
Centrifuge
-
Incubator shaker
Procedure:
-
Biocatalyst Preparation:
-
Culture the recombinant E. coli cells under appropriate conditions to induce enzyme expression.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with phosphate buffer (pH 6.5).
-
Resuspend the cells in the reaction buffer to the desired concentration (e.g., 6 g dry cell weight per liter).
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the 200 mM phosphate buffer (pH 6.5), OPBA to a final concentration of 75 mM, and sodium formate to a final concentration of 75 mM.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the prepared whole-cell biocatalyst suspension.
-
Incubate the reaction at 37°C with shaking.
-
-
Monitoring and Analysis:
-
Withdraw samples at regular intervals to monitor the progress of the reaction.
-
Analyze the samples for the concentration of the substrate (OPBA) and the product ((R)-HPBA) using a suitable analytical method such as HPLC.
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
Visualizations
References
- 1. Removal of substrate inhibition in a lactate dehydrogenase from human muscle by a single residue change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Resolving 4-Hydroxy-2-phenylbutanoic Acid Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of 4-Hydroxy-2-phenylbutanoic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The most common and effective methods for resolving the enantiomers of this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method offers both analytical and preparative separation by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer.
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1][2]
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer from the modified one.[3]
Q2: Which chiral HPLC column is best suited for separating this compound enantiomers?
A2: There is no single "best" column for all conditions, and screening is often necessary. However, for chiral carboxylic acids, protein-based columns like Chiral-AGP (α1-acid glycoprotein) or Chiral-HSA (human serum albumin) are often effective in reversed-phase mode.[4][5] Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are also widely used, typically in normal-phase or polar organic modes.
Q3: What are common chiral resolving agents for diastereomeric salt formation with carboxylic acids?
A3: A variety of chiral amines are commonly used as resolving agents for carboxylic acids.[2] For this compound and similar structures, effective resolving agents include (1R,2S)-(-)-2-amino-1,2-diphenylethanol (ADPE) and cinchonidine.[1] Other commonly used resolving agents include brucine, strychnine, and (R)- or (S)-1-phenylethylamine.[2]
Q4: What is a "racemic switch"?
A4: A racemic switch refers to the development of a single-enantiomer version of a drug that was previously marketed as a racemic mixture. This is often pursued to improve the therapeutic index by eliminating the less active or potentially harmful enantiomer.[3]
Troubleshooting Guides
Chiral HPLC Method Development
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor or no resolution of enantiomers. | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature. | 1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, protein-based).2. For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the non-polar solvent (e.g., hexane). For reversed-phase, adjust the pH of the aqueous buffer and the concentration of the organic modifier (e.g., acetonitrile, methanol).[4][6]3. Optimize the column temperature, as it can significantly impact selectivity. |
| Peak tailing or broad peaks. | 1. Secondary interactions with the stationary phase.2. Sample overload.3. Column degradation. | 1. Add a mobile phase modifier. For acidic compounds like this compound, adding a small amount of a stronger acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape.[6]2. Reduce the sample concentration or injection volume.3. Flush the column with a strong solvent or, if necessary, replace it. |
| Inconsistent retention times. | 1. Insufficient column equilibration.2. Changes in mobile phase composition (e.g., evaporation of volatile components).3. "Memory effects" from previous analyses, especially with mobile phase additives.[7] | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each run, which can take longer for chiral separations.[8]2. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.3. Dedicate a column to a specific method or use a rigorous washing protocol between methods that use different additives. |
Diastereomeric Salt Resolution
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired diastereomeric salt. | 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent.2. The incorrect stoichiometry of the resolving agent was used.3. Crystallization conditions (temperature, cooling rate) are not optimal. | 1. Screen a wide range of solvents with varying polarities.[1] Sometimes, a mixture of solvents provides the best differential solubility.2. Typically, an equimolar amount of the resolving agent is used initially.[1] This can be adjusted in subsequent optimization.3. Experiment with different cooling profiles (e.g., slow cooling to promote larger crystal growth) and final crystallization temperatures. |
| Low enantiomeric excess (ee) of the resolved acid. | 1. Co-precipitation of the more soluble diastereomer.2. Incomplete separation of the crystals from the mother liquor. | 1. Perform multiple recrystallizations of the diastereomeric salt to improve its purity.[2]2. Ensure efficient filtration and washing of the crystals with a small amount of cold solvent to remove residual mother liquor. |
| Difficulty in liberating the free acid from the diastereomeric salt. | 1. Incomplete acidification.2. Formation of an emulsion during extraction. | 1. Treat the salt with a strong acid (e.g., HCl, H2SO4) to ensure complete protonation of the carboxylate and deprotonation of the amine.2. If an emulsion forms during the extraction of the free acid into an organic solvent, adding a small amount of a saturated brine solution can help to break it. |
Enzymatic Kinetic Resolution
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity. | 1. Inappropriate enzyme for the substrate.2. Non-optimal reaction conditions (pH, temperature, solvent).3. Enzyme denaturation. | 1. Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) as their selectivity can vary significantly.2. Optimize the reaction parameters. The choice of organic solvent can dramatically affect enzyme activity and enantioselectivity.3. Avoid extreme temperatures and pH values that could denature the enzyme. |
| Low enantioselectivity (low ee of product and remaining substrate). | 1. The enzyme does not effectively discriminate between the two enantiomers.2. The reaction has proceeded too far past 50% conversion. | 1. Try a different enzyme or modify the substrate (e.g., by using a different ester derivative) to enhance the enzyme's selectivity.2. Monitor the reaction progress carefully and stop it at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material. |
| Difficult separation of the product from the unreacted substrate. | 1. The product and substrate have similar chemical properties. | 1. The enzymatic reaction is designed to change the functionality of one enantiomer (e.g., converting an acid to an ester). This difference in functionality should allow for separation by standard techniques like extraction (acid vs. neutral ester) or chromatography. |
Quantitative Data Summary
| Method | Key Parameters | Typical Performance | Reference |
| Chiral HPLC | Resolution Factor (Rs) | > 1.5 is considered baseline separation. | [9] |
| Enantioselectivity (α) | > 1.1 is considered resolvable. | [9] | |
| Diastereomeric Salt Resolution | Enantiomeric Excess (ee) | Can achieve >95% ee after recrystallization. | [1] |
| Yield | Highly variable, but can be optimized to >70% for the desired diastereomer. | [8][10] | |
| Enzymatic Kinetic Resolution | Enantiomeric Excess (ee) | Can achieve >99% ee for both the product and the remaining substrate. | [11] |
| Yield | Theoretical maximum of 50% for each enantiomer. | [12] |
Experimental Protocols
Chiral HPLC Analysis (General Protocol)
-
Column Selection: Start with a Chiral-AGP column (for reversed-phase) or a Chiralpak AD-H column (for normal phase).
-
Mobile Phase Preparation (Reversed-Phase Example):
-
Prepare a 10 mM phosphate buffer and adjust the pH to 6.0.
-
The mobile phase will be a mixture of this buffer and an organic modifier like acetonitrile or isopropanol. Start with a ratio of 90:10 (buffer:organic).
-
-
Instrumentation Setup:
-
Set the flow rate to 0.5 - 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Use a UV detector set to an appropriate wavelength for the phenyl group (e.g., 210 nm).
-
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.
-
Analysis and Optimization:
-
Inject the sample and record the chromatogram.
-
If resolution is poor, systematically adjust the mobile phase composition (e.g., increase/decrease the organic modifier percentage) and the pH.[4]
-
Diastereomeric Salt Resolution using (-)-ADPE[1]
-
Salt Formation:
-
In a flask, dissolve equimolar amounts of racemic this compound and (1R,2S)-(-)-2-amino-1,2-diphenylethanol (ADPE) in methanol.
-
Remove the solvent under reduced pressure to obtain the diastereomeric salt mixture as a solid.
-
-
Fractional Crystallization:
-
Dissolve the salt mixture in a minimal amount of a hot screening solvent (e.g., chloroform or THF, which have shown good efficiency for similar compounds).[1]
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.
-
Collect the precipitated crystals (the less-soluble diastereomeric salt) by filtration.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the collected crystals in water and acidify with 1M HCl to a pH of ~2.
-
Extract the liberated this compound with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched acid.
-
-
Analysis: Determine the enantiomeric excess of the resulting acid using the chiral HPLC method described above.
Enzymatic Kinetic Resolution (General Protocol)
-
Substrate Preparation: If starting with the racemic acid, it may need to be esterified first (e.g., to its methyl or ethyl ester) as lipases are often more effective in esterification or transesterification reactions.
-
Enzymatic Reaction:
-
Dissolve the racemic ester of this compound in an organic solvent like diisopropyl ether.
-
Add an acyl donor (e.g., vinyl acetate for acylation) or an alcohol (for transesterification).
-
Add the lipase (e.g., Lipase PS from Pseudomonas cepacia).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by taking small aliquots for chiral HPLC analysis.
-
-
Reaction Quench and Separation:
-
When the reaction reaches approximately 50% conversion, stop it by filtering off the enzyme.
-
The resulting mixture contains the unreacted ester enantiomer and the newly formed product (e.g., an acylated ester or the free acid).
-
Separate these two compounds based on their different chemical properties, for example, by acid-base extraction.
-
-
Analysis: Determine the enantiomeric excess of both the recovered starting material and the product using chiral HPLC.
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Troubleshooting Logic for Chiral HPLC.
References
- 1. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. hplc.eu [hplc.eu]
- 5. chromtech.net.au [chromtech.net.au]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. bgb-analytik.com [bgb-analytik.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. Lipase-catalyzed kinetic resolution on solid-phase via a "capture and release" strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Tale of Two Molecules: A Comparative Guide to the Biological Activities of 4-Phenylbutyric Acid and 4-Hydroxy-2-phenylbutanoic Acid
For researchers, scientists, and drug development professionals, the exploration of novel therapeutic agents is a continuous endeavor. This guide provides a detailed comparison of the biological activities of two structurally related compounds: 4-phenylbutyric acid (4-PBA) and 4-Hydroxy-2-phenylbutanoic acid. While 4-PBA is a well-characterized compound with established clinical applications, this compound remains largely enigmatic in the biological realm.
This comprehensive analysis consolidates the existing experimental data for 4-PBA, presenting its multifaceted mechanisms of action as a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress modulator. In stark contrast, the biological profile of this compound is conspicuously sparse, with current literature pointing primarily to its role as a chemical intermediate.
At a Glance: Key Biological Activities
| Feature | 4-Phenylbutyric Acid (4-PBA) | This compound |
| Primary Biological Role | Histone Deacetylase (HDAC) Inhibitor, Endoplasmic Reticulum (ER) Stress Inhibitor | Primarily used as a chemical synthesis intermediate.[1][2][3] |
| Established Clinical Use | Treatment of urea cycle disorders.[4][5] | None reported. |
| Investigational Uses | Cancer, neurodegenerative diseases, cystic fibrosis, and others.[4][5] | Potential, but unproven, antioxidant and anti-inflammatory properties have been suggested.[1] |
| Mechanism of Action | Inhibits HDAC enzymes, leading to hyperacetylation of histones and other proteins; acts as a chemical chaperone to alleviate ER stress.[5][6] | Not established. |
In-Depth Analysis: 4-Phenylbutyric Acid (4-PBA)
4-PBA is a short-chain fatty acid that has garnered significant attention for its therapeutic potential across a wide range of diseases. Its biological effects are primarily attributed to two distinct mechanisms:
Histone Deacetylase (HDAC) Inhibition
4-PBA acts as a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes.[5] HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, leading to a more open chromatin structure and altering gene expression.[5][7] This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Signaling Pathway of HDAC Inhibition by 4-PBA
Caption: 4-PBA inhibits HDAC, leading to histone acetylation and altered gene expression.
Endoplasmic Reticulum (ER) Stress Inhibition
4-PBA also functions as a chemical chaperone, alleviating ER stress.[6][8][9][10][11][12] The ER is a critical organelle for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), a state known as ER stress.[8][10] Chronic ER stress can lead to apoptosis. 4-PBA helps to stabilize protein conformation, reduce the aggregation of misfolded proteins, and thereby mitigate ER stress and its downstream consequences.[8]
Signaling Pathway of ER Stress and its Inhibition by 4-PBA
Caption: 4-PBA alleviates ER stress, preventing the activation of the UPR and subsequent apoptosis.
The Enigma of this compound
In contrast to the extensive body of research on 4-PBA, there is a significant lack of published data on the biological activity of this compound. Chemical databases and supplier information primarily describe it as a chiral building block or intermediate in organic synthesis.[1][2][3] While some sources make general claims about potential antioxidant and anti-inflammatory properties, these are not substantiated by experimental evidence in the retrieved scientific literature.[1]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H12O3 | [1][2][3][13] |
| Molecular Weight | 180.20 g/mol | [1][2][3][13] |
| CAS Number | (S)-enantiomer: 115016-95-0 | [1][3] |
| (R)-enantiomer: 29678-81-7 | [2][13] |
Experimental Protocols
To facilitate further research and a potential future comparison, this section provides detailed methodologies for the key experiments used to characterize the biological activity of 4-PBA.
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To quantify the inhibitory effect of a compound on HDAC enzyme activity.
Principle: This fluorometric assay measures the activity of HDAC enzymes on a synthetic substrate. Deacetylation of the substrate by HDACs, followed by the addition of a developer, results in a fluorescent signal. The inhibition of HDAC activity is measured as a decrease in fluorescence.
Materials:
-
HeLa nuclear extract (as a source of HDACs) or purified HDAC enzymes[15]
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution
-
HDAC inhibitor (e.g., Trichostatin A, as a positive control)
-
Test compound (4-PBA or this compound)
-
96-well microplate (black, for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare assay buffer, HDAC substrate solution, and developer solution according to the manufacturer's instructions.[15]
-
Compound Dilution: Prepare a serial dilution of the test compound and the positive control inhibitor.
-
Reaction Setup: In a 96-well plate, add the assay buffer, HDAC substrate, and the diluted test compound or control.
-
Enzyme Addition: Initiate the reaction by adding the HeLa nuclear extract or purified HDAC enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[15]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Workflow for HDAC Inhibition Assay
Caption: A typical workflow for a fluorometric HDAC inhibition assay.
Endoplasmic Reticulum (ER) Stress Assay (Western Blot)
Objective: To assess the effect of a compound on the expression of key ER stress marker proteins.
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. In this context, the expression levels of ER stress markers such as GRP78 (BiP), CHOP, and phosphorylated eIF2α are measured in cells treated with an ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence or absence of the test compound.[9][10][16][17][18][19][20]
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., tunicamycin)
-
Test compound (4-PBA or this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against GRP78, CHOP, p-eIF2α, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the ER stress inducer and/or the test compound for a specified time.
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Experimental Workflow for ER Stress Western Blot
Caption: A standard workflow for assessing ER stress markers by Western blot.
Conclusion and Future Directions
This guide highlights the significant disparity in our understanding of 4-phenylbutyric acid and this compound. 4-PBA is a well-vetted molecule with defined mechanisms of action and clinical relevance. In contrast, this compound remains a biological unknown.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of data on this compound invites investigation into its potential biological activities. The experimental protocols detailed in this guide for characterizing 4-PBA can serve as a roadmap for the systematic evaluation of this compound. Future studies should aim to:
-
Screen for Biological Activity: Conduct broad-based in vitro screening of this compound to identify any potential biological targets, including but not limited to HDACs, markers of ER stress, and assays for antioxidant and anti-inflammatory activity.
-
Direct Comparative Studies: If biological activity is identified, perform head-to-head studies with 4-PBA to compare potency and efficacy.
-
Structure-Activity Relationship (SAR) Studies: Investigate how the hydroxyl group at the 2-position of this compound influences its biological activity compared to the unsubstituted phenyl ring in 4-PBA.
By systematically exploring the biological landscape of this compound, the scientific community can determine if this molecule holds untapped therapeutic potential, similar to its well-studied counterpart, 4-phenylbutyric acid.
References
- 1. chembk.com [chembk.com]
- 2. (R)-2-Hydroxy-4-phenylbutyric acid 99 29678-81-7 [sigmaaldrich.com]
- 3. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Inhibition of endoplasmic reticulum stress by 4-phenylbutyric acid prevents vital organ injury in rat acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-phenylbutyric acid-Identity crisis; can it act as a translation inhibitor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. portlandpress.com [portlandpress.com]
Comparative analysis of chiral precursors for ACE inhibitor synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of hypertension and heart failure, is critically dependent on the stereochemistry of its chiral centers. The efficacy and safety of prominent ACE inhibitors such as enalapril, lisinopril, and ramipril are intrinsically linked to the specific configuration of their stereoisomers. Consequently, the selection of chiral precursors and the synthetic route employed are paramount in achieving high yields and exceptional enantiomeric purity. This guide provides a comparative analysis of common chiral precursors and synthetic strategies for these widely prescribed medications, supported by experimental data and detailed methodologies.
Key Synthetic Strategies and Chiral Precursors
The industrial synthesis of many 'pril'-type ACE inhibitors hinges on a few key chiral precursors and stereoselective reactions. Two dominant strategies have emerged:
-
Reductive Amination: This widely used method involves the coupling of a chiral dipeptide or amino acid derivative with an α-keto ester, followed by stereoselective reduction. The chirality of the final product is heavily influenced by the chirality of the amine precursor and the ability to control the formation of a new stereocenter during the reduction.
-
Biocatalytic Asymmetric Reduction: This approach utilizes enzymes, often from yeast or bacteria, to asymmetrically reduce a prochiral ketone, such as ethyl 2-oxo-4-phenylbutyrate (OPBE), to a chiral alcohol. This alcohol, typically (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), is a versatile precursor for many ACE inhibitors.
Comparative Analysis of Precursor Performance
The efficiency of ACE inhibitor synthesis is benchmarked by chemical yield and stereoselectivity (diastereomeric or enantiomeric excess). The following tables summarize quantitative data for the synthesis of key precursors and the final ACE inhibitors.
Enalapril Synthesis
The synthesis of enalapril typically involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate (OPBE) with the chiral dipeptide L-alanyl-L-proline . The stereochemical outcome of this reaction is crucial, aiming for the (S,S,S) diastereomer.
| Precursor / Method | Catalyst / Reducing Agent | Diastereomeric Ratio (SSS:RSS) | Yield | Reference |
| L-alanyl-L-proline + OPBE | Raney Nickel / H₂ | 6.7:1 | - | [1] |
| L-alanyl-L-proline + OPBE | Raney Nickel / H₂ with additives (Acetic Acid, KF) | 17:1 | - | [2] |
| L-alanyl-L-proline + OPBE | AV-17-8-Pd catalyst / H₂ | - | up to 70% | [3] |
Lisinopril Synthesis
The synthesis of lisinopril follows a similar reductive amination pathway, utilizing the chiral precursor N⁶-trifluoroacetyl-L-lysyl-L-proline .
| Precursor / Method | Reaction | Diastereomeric Ratio (S,S:R,S) | Yield | Reference |
| N⁶-trifluoroacetyl-L-lysyl-L-proline benzyl ester + Ethyl 2-chloro-4-oxo-4-phenylbutyrate | Coupling Reaction | 80:20 | 53% | [4] |
Ramipril Precursor Synthesis
Ramipril synthesis involves the coupling of two key chiral precursors: (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (often as its benzyl ester) and N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine . Achieving high optical purity of both precursors is critical.
| Precursor / Method | Key Step | Optical Purity / Enantiomeric Excess (ee) | Yield | Reference |
| Racemic benzyl-2-azabicyclo[3.3.0]octane-3-carboxylate | Resolution with optically active acid | 96-98% optical purity | >35% | [5][6] |
| N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester | Hydrogenation (Pd/C) | >99% ee | 96% | [7] |
General 'pril' Precursor: (R)-HPBE Synthesis
The biocatalytic reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) is a highly efficient method for obtaining this key chiral building block.
| Method / Biocatalyst | Substrate Concentration | Enantiomeric Excess (ee) | Conversion / Yield | Reference |
| Engineered bi-enzyme system (Carbonyl reductase & Glucose dehydrogenase) | 30 mM OPBE | 99.9% | 98.3% conversion | [6] |
| Candida holmii KPY 12402 | - | 90% | 58% overall yield | [8] |
Signaling Pathway and Experimental Workflows
The therapeutic effect of ACE inhibitors is achieved by blocking the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine | 82717-96-2 [chemicalbook.com]
- 3. CN103282350B - Process for preparing ramipril - Google Patents [patents.google.com]
- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allindianpatents.com [allindianpatents.com]
- 6. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]
- 7. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 8. US20100324304A1 - Improved ramipril synthesis - Google Patents [patents.google.com]
The Critical Role of (R)-2-Hydroxy-4-phenylbutyric Acid in the Efficacy of ACE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of angiotensin-converting enzyme (ACE) inhibitors in managing hypertension and heart failure is critically dependent on the specific stereochemistry of their molecular components. This guide provides a comparative analysis validating the essential role of the chiral intermediate, (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA), in the efficacy of several widely prescribed ACE inhibitors, including enalapril, lisinopril, benazepril, and ramipril. Through an examination of the structure-activity relationships, supporting experimental data, and underlying biochemical pathways, we illustrate why the (R)-enantiomer is a non-negotiable prerequisite for potent ACE inhibition.
The Decisive Impact of Stereochemistry on ACE Inhibition
The interaction between an ACE inhibitor and the angiotensin-converting enzyme is a highly specific, three-dimensional lock-and-key mechanism. The efficacy of the inhibitor is dictated by how well it fits into the active site of the enzyme, and this fit is determined by the spatial arrangement of its atoms, or its stereochemistry. (R)-2-Hydroxy-4-phenylbutyric acid serves as a key chiral building block that provides a crucial part of the molecular structure that binds to the ACE enzyme.[1][2]
While direct comparative studies on the final drug molecules are not extensively published, the consistent and deliberate synthesis of the pure (R)-enantiomer of 2-hydroxy-4-phenylbutyric acid for the production of these drugs underscores its importance.[3][4][5] The synthesis of ACE inhibitors with the incorrect stereoisomer would result in a molecule that does not bind effectively to the ACE active site, rendering it therapeutically inert. A study on the 32 stereoisomers of perindopril demonstrated that only a select few, with the correct stereochemistry at all chiral centers, exhibited high ACE inhibitory activity in the nanomolar range.[6] This highlights the stringent stereochemical requirements for potent ACE inhibition.
Quantitative Comparison of Chiral Intermediates in ACE Inhibitor Synthesis
The pharmaceutical industry invests significantly in developing highly selective methods to produce enantiomerically pure (R)-HPBA and its ethyl ester, (R)-HPBE. This focus is driven by the understanding that the (S)-enantiomer is an impurity that does not contribute to the therapeutic effect and can potentially lead to unforeseen side effects. The following table summarizes data from various synthesis methodologies, emphasizing the achieved enantiomeric excess (ee), a measure of stereochemical purity.
| Method of Synthesis | Organism/Catalyst | Substrate | Product | Conversion Rate (%) | Enantiomeric Excess (ee) (%) | Reference |
| Biocatalytic Reduction | E. coli expressing Carbonyl Reductase and Glucose Dehydrogenase | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) | 98.3 | >99.9 | [5][7] |
| Biocatalytic Reduction | E. coli expressing d-Lactate Dehydrogenase and Formate Dehydrogenase | 2-oxo-4-phenylbutyric acid (OPBA) | (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | 97.8 | >99 | Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid... |
The consistently high enantiomeric excess achieved in these state-of-the-art synthetic routes demonstrates the industry's commitment to producing the pure, therapeutically active stereoisomer.
Experimental Protocols
Determination of ACE Inhibitory Activity (In Vitro)
A common method to assess the efficacy of ACE inhibitors is to measure their half-maximal inhibitory concentration (IC50) in vitro.
Principle: This assay is based on the ability of ACE to cleave a synthetic substrate, which results in a product that can be detected spectrophotometrically. The presence of an ACE inhibitor will reduce the rate of this reaction.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL) as the substrate
-
ACE inhibitor of interest (e.g., enalaprilat)
-
Borate buffer
-
o-phthaldialdehyde (OPA) for fluorometric detection
Procedure:
-
Prepare a solution of the ACE inhibitor at various concentrations.
-
In a reaction vessel, combine the ACE solution, borate buffer, and the ACE inhibitor solution.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Add OPA reagent to react with the liberated histidyl-leucine, forming a fluorescent product.
-
Measure the fluorescence intensity using a fluorometer.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism of Action
To understand the critical role of (R)-2-Hydroxy-4-phenylbutyric acid, it is essential to visualize the biochemical pathway that ACE inhibitors target.
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
ACE inhibitors exert their effects by blocking the angiotensin-converting enzyme, a key component of the RAAS. This system plays a central role in regulating blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the point of intervention for ACE inhibitors.
Experimental Workflow for Chiral Purity Analysis
The validation of the stereochemical purity of (R)-2-Hydroxy-4-phenylbutyric acid is a critical step in the manufacturing of ACE inhibitors. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for this analysis.
Caption: Workflow for determining the enantiomeric excess of 2-Hydroxy-4-phenylbutyric acid.
Conclusion
The efficacy of prominent ACE inhibitors is intrinsically linked to the precise stereochemistry of their constituent parts. (R)-2-Hydroxy-4-phenylbutyric acid is a cornerstone chiral intermediate, and its (R)-configuration is paramount for the potent inhibitory activity of the final drug product. The extensive research and development focused on producing this enantiomerically pure compound, coupled with the clear structure-activity relationships of ACE inhibitors, provide compelling validation of its critical role. For researchers and professionals in drug development, the key takeaway is that the control of stereochemistry, beginning with crucial intermediates like (R)-HPBA, is fundamental to designing and producing effective and safe ACE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Kynurenine Pathway Modulation: A Comparative Analysis of 4-Hydroxy-2-phenylbutanoic Acid Derivatives as KMO Inhibitors
For Immediate Release
A deep dive into the mechanism of action of 4-Hydroxy-2-phenylbutanoic acid derivatives reveals their potential as potent inhibitors of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. This guide provides a comparative analysis of these derivatives against other known KMO inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The kynurenine pathway is a major route for tryptophan catabolism, producing several neuroactive metabolites. An imbalance in this pathway has been implicated in various neurodegenerative disorders. One of the key enzymes regulating this pathway is Kynurenine 3-Monooxygenase (KMO), which converts kynurenine to the neurotoxic 3-hydroxykynurenine (3-HK). Inhibition of KMO is a promising therapeutic strategy to reduce neurotoxicity and enhance the production of the neuroprotective kynurenic acid.[1][2] This guide focuses on a class of KMO inhibitors, the this compound derivatives, comparing their activity with other notable inhibitors.
Mechanism of Action
This compound derivatives act as competitive inhibitors of KMO. By binding to the active site of the enzyme, they prevent the conversion of kynurenine to 3-hydroxykynurenine. This blockade shifts the metabolic flux of the kynurenine pathway away from the production of the downstream neurotoxin, quinolinic acid, and towards the synthesis of the neuroprotective kynurenic acid.[2][3]
Comparative Inhibitor Analysis
The inhibitory potential of this compound derivatives has been evaluated against other well-characterized KMO inhibitors, such as m-Nitrobenzoyl alanine (m-NBA) and Ro 61-8048. The following table summarizes their reported inhibitory concentrations (IC50) and binding affinities (Ki).
| Compound | Type | IC50 (µM) | Ki (nM) | Reference(s) |
| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | This compound derivative | ND | ND | [4] |
| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | This compound derivative | ND | ND | [4] |
| m-Nitrobenzoyl alanine (m-NBA) | Kynurenine analog | 0.9 | ND | [3] |
| Ro 61-8048 | Sulfonamide derivative | 0.037 | 4.8 | [5] |
ND: Not Disclosed in the provided search results.
Experimental Protocols
Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of compounds against KMO.
Materials:
-
Recombinant KMO enzyme
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of L-kynurenine, NADPH, and test compounds in a suitable solvent (e.g., DMSO). Prepare the assay buffer.
-
Enzyme Reaction:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the recombinant KMO enzyme.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add L-kynurenine and NADPH to initiate the enzymatic reaction.
-
-
Measurement of Activity:
-
Spectrophotometric Method: Monitor the decrease in NADPH absorbance at 340 nm over time. The rate of NADPH consumption is proportional to KMO activity.[1]
-
HPLC Method: After a specific incubation time (e.g., 30-60 minutes), stop the reaction by adding an acid (e.g., perchloric acid). Centrifuge to pellet the protein. Analyze the supernatant by HPLC to quantify the product, 3-hydroxykynurenine.[6]
-
-
Data Analysis:
-
Calculate the percentage of KMO inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Mechanism of Action
Kynurenine Pathway and KMO Inhibition
The following diagram illustrates the kynurenine pathway and the point of intervention for KMO inhibitors.
Caption: Inhibition of KMO by this compound derivatives.
Experimental Workflow for KMO Inhibition Assay
This diagram outlines the steps involved in the KMO inhibition assay.
Caption: Workflow for determining KMO inhibitory activity.
References
- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Purity Analysis of 4-Hydroxy-2-phenylbutanoic Acid and its Impact on Drug Activity
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. For chiral compounds, one enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. This guide provides a comprehensive comparison of the enantiomers of 4-Hydroxy-2-phenylbutanoic acid, a key chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. We present a detailed analysis of the impact of enantiomeric purity on its biological activity and a comparison of analytical techniques for its determination, supported by experimental data.
Impact of Enantiomeric Purity on Biological Activity
Table 1: Comparison of the Biological Roles of this compound Enantiomers
| Enantiomer | Biological Role | Implication for Drug Activity |
| (R)-4-Hydroxy-2-phenylbutanoic acid | Key precursor for Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3] | Possesses the necessary stereochemistry for the desired therapeutic effect of inhibiting the ACE enzyme. |
| (S)-4-Hydroxy-2-phenylbutanoic acid | Considered a chiral impurity in the synthesis of ACE inhibitors. | May be inactive or could potentially contribute to off-target effects, highlighting the need for high enantiomeric purity. |
Analytical Methods for Enantiomeric Purity Determination
Accurate determination of the enantiomeric purity of this compound is paramount for ensuring the quality, efficacy, and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose.[4] However, other methods like Gas Chromatography (GC) and Capillary Electrophoresis (CE) also offer viable alternatives.
Table 2: Comparison of Analytical Methods for Enantiomeric Purity Analysis
| Analytical Technique | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase.[4][5] | High resolution, robust, and widely applicable.[4] | Can be time-consuming to develop methods, requires specialized and often expensive chiral columns. |
| Chiral Gas Chromatography (GC) | Separation of volatile derivatives of enantiomers on a chiral stationary phase.[6] | High efficiency and sensitivity, especially with mass spectrometry (MS) detection.[7] | Requires derivatization to increase volatility, which can introduce analytical errors. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[8][9] | High separation efficiency, low sample and solvent consumption.[8][10] | Can be less robust than HPLC, and sensitivity can be lower with UV detection. |
Experimental Protocols
Key Experiment 1: Enantiomeric Purity Analysis by Chiral HPLC
This protocol is based on established methods for the chiral separation of hydroxy acids.
Objective: To determine the enantiomeric excess (% ee) of (R)-4-Hydroxy-2-phenylbutanoic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) column, for example, a polysaccharide-based column such as CHIRALPAK® AD-H or a similar column designed for the separation of chiral acids.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) with a small percentage of a strong acid (e.g., trifluoroacetic acid, 0.1%) to suppress the ionization of the carboxylic acid group. A typical starting mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Prepare standard solutions of racemic this compound and, if available, the pure (R)- and (S)-enantiomers in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.
-
Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times of the standards. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Alternative Experiment 2: Enantiomeric Purity Analysis by Chiral GC-MS (after derivatization)
This protocol outlines a general approach for the analysis of chiral hydroxy acids by GC.
Objective: To determine the enantiomeric excess (% ee) of (R)-4-Hydroxy-2-phenylbutanoic acid using an alternative method.
Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).
Procedure:
-
Derivatization: The carboxylic acid and hydroxyl groups of this compound need to be derivatized to increase their volatility for GC analysis. A common two-step derivatization is:
-
Esterification: Convert the carboxylic acid to a methyl or ethyl ester using a reagent like diazomethane or by heating with methanol/ethanol in the presence of an acid catalyst.
-
Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Chromatographic Conditions:
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Beta-DEX™ or Gamma-DEX™).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a temperature ramp to approximately 250°C.
-
Injection: Split or splitless injection depending on the sample concentration.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Scan mode to identify the fragmentation pattern and Selected Ion Monitoring (SIM) mode for quantitative analysis of specific ions.
-
-
Data Analysis: Separate peaks for the derivatized (R)- and (S)-enantiomers will be observed. The enantiomeric excess is calculated from the peak areas of the two enantiomers, similar to the HPLC method.
Visualizations
Experimental Workflow for Enantiomeric Purity Analysis
Caption: Workflow for Chiral HPLC Purity Analysis.
Signaling Pathway of ACE Inhibitors
The (R)-enantiomer of this compound is a precursor to drugs that inhibit the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS) which regulates blood pressure.
Caption: The Renin-Angiotensin System and ACE Inhibition.
References
- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. skpharmteco.com [skpharmteco.com]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. gcms.cz [gcms.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
Biological Evaluation of 4-Hydroxy-2-phenylbutanoic Acid Stereoisomers: A Comparative Analysis
Introduction
4-Hydroxy-2-phenylbutanoic acid is a chiral molecule existing as two stereoisomers, the (R)- and (S)-enantiomers. In the realm of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers of the same compound can exhibit significantly different potency, efficacy, and even toxicity. This guide provides a comparative overview of the biological evaluation of the stereoisomers of this compound, with a focus on their role as precursors in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.
Stereoisomers and Their Significance
The two enantiomers of this compound are depicted below:
-
(R)-4-Hydroxy-2-phenylbutanoic acid
-
(S)-4-Hydroxy-2-phenylbutanoic acid
The spatial arrangement of the hydroxyl (-OH) and phenyl (-C6H5) groups around the chiral center (the second carbon atom) dictates the interaction of each stereoisomer with chiral biological targets such as enzymes and receptors.
Application in the Synthesis of ACE Inhibitors
The most prominent application of a stereoisomer of this compound is the use of the (R)-enantiomer as a key intermediate in the synthesis of a class of drugs known as ACE inhibitors.[1] These drugs are widely used to treat hypertension and heart failure. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and ACE plays a central role in this pathway by converting angiotensin I to the potent vasoconstrictor angiotensin II.
Signaling Pathway of the Renin-Angiotensin System
The following diagram illustrates the renin-angiotensin signaling pathway and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.
Biological Activity Data: A Comparative Gap
Despite the clear importance of the (R)-enantiomer in synthesizing active pharmaceutical ingredients, there is a conspicuous absence of publicly available data directly comparing the biological activity, such as ACE inhibition, of the (R)- and (S)-4-Hydroxy-2-phenylbutanoic acid themselves. The research focus has been on the enzymatic and chemical synthesis of the enantiomerically pure forms, which are then used in subsequent steps to create more complex and potent ACE inhibitors.
Experimental Protocols
While specific comparative experimental data for the stereoisomers of this compound is lacking, the following outlines a general experimental workflow for evaluating potential ACE inhibitors.
General Workflow for ACE Inhibition Assay
Caption: A generalized workflow for an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay.
Detailed Method for a Spectrophotometric ACE Inhibition Assay
A common in vitro method to assess ACE inhibitory activity involves the use of the substrate Hippuryl-His-Leu (HHL).
-
Reagent Preparation :
-
Prepare a buffered solution of rabbit lung ACE.
-
Dissolve the substrate HHL in the same buffer.
-
Prepare stock solutions of the (R)- and (S)-stereoisomers of this compound in a suitable solvent, followed by serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure :
-
In a microplate, add a fixed volume of the ACE solution to each well.
-
Add the different concentrations of the test stereoisomers to the wells. A control well should contain the solvent used to dissolve the isomers.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution to all wells.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid, such as hydrochloric acid.
-
The product of the reaction, hippuric acid, is then extracted with a solvent like ethyl acetate.
-
The solvent is evaporated, and the residue is redissolved in distilled water.
-
-
Quantification :
-
The amount of hippuric acid formed is quantified by measuring the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
-
Data Analysis :
-
The percentage of ACE inhibition is calculated for each concentration of the stereoisomer using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The biological evaluation of the stereoisomers of this compound is primarily contextualized by their role as precursors to ACE inhibitors. The (R)-enantiomer is the stereoisomer of choice for the synthesis of these pharmaceuticals, suggesting that the stereochemistry at the 2-position is crucial for the ultimate biological activity of the final drug molecule. However, a direct, publicly available, side-by-side comparison of the biological activities of the (R)- and (S)-enantiomers of this compound is currently lacking. Future research directly comparing the ACE inhibitory potential and other biological effects of these two stereoisomers would provide valuable insights into the structure-activity relationship and further underscore the importance of stereochemistry in drug design and development.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Hydroxy-2-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of various synthetic routes to 4-Hydroxy-2-phenylbutanoic acid, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on chemical and biocatalytic methodologies, evaluating them based on starting material costs, reagent and solvent expenses, reaction yields, and overall process efficiency. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key synthetic strategies are provided.
Executive Summary
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. This guide explores four primary routes:
-
Biocatalytic Reduction of 2-oxo-4-phenylbutyric acid (OPBA): This method utilizes enzymes to achieve a highly selective and efficient conversion.
-
Multi-step Chemical Synthesis from Benzaldehyde and Pyruvic Acid: A classical chemical approach involving several reaction stages.
-
Reformatsky Reaction: A chemical synthesis involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc.
-
Grignard Reaction: A versatile chemical method for carbon-carbon bond formation.
The analysis reveals that while chemical syntheses offer versatility, the biocatalytic route often provides superior enantioselectivity and higher yields under milder reaction conditions, making it an attractive option for large-scale, cost-effective production.
Data Presentation
Table 1: Cost Comparison of Starting Materials and Key Reagents
| Compound | Supplier Example | Price (USD) | Quantity | Cost per Gram/Unit (USD) |
| 2-oxo-4-phenylbutyric acid (OPBA) | TCI America | 260.97 | 25 g | 10.44 |
| Benzaldehyde | Sigma-Aldrich | 53.40 | 500 mL (522 g) | 0.10 |
| Pyruvic acid | Sigma-Aldrich | 59.60 | 25 g | 2.38 |
| Ethyl Bromoacetate | Sigma-Aldrich | 117.00 | 500 g | 0.23 |
| Zinc Dust | Hobby Chemical Supply | 9.00 | 1 lb (453.6 g) | 0.02 |
| Phenylacetaldehyde | Thermo Scientific | 44.20 | 100 g | 0.44 |
| Ethyl Glyoxylate (50% in Toluene) | TCI | 24,200.00 | 500 g | 48.40 |
| Phenylmagnesium Bromide (3M in Ether) | Thermo Scientific | 87.80 | 100 mL | 0.88/mL |
| D-Lactate Dehydrogenase | Sigma-Aldrich | - | - | Varies |
| Formate Dehydrogenase | Sigma-Aldrich | 300.00 | 50 units | 6.00/unit |
| NADH | Sigma-Aldrich | 178.00 | 1 g | 178.00 |
Note: Prices are subject to change and may vary between suppliers. The costs for enzymes can vary significantly based on purity, activity, and supplier.
Table 2: Comparison of Synthetic Route Performance
| Parameter | Biocatalytic Reduction | Multi-step Chemical Synthesis | Reformatsky Reaction | Grignard Reaction |
| Starting Materials | 2-oxo-4-phenylbutyric acid | Benzaldehyde, Pyruvic Acid | Phenylacetaldehyde, Ethyl Bromoacetate | Phenylethyl Halide, Ethyl Glyoxylate |
| Key Reagents | Dehydrogenase enzymes, NADH | Various (e.g., base, acid, reducing agent, hydrogenation catalyst) | Zinc, Iodine | Magnesium, Ethyl Glyoxylate |
| Typical Overall Yield | >95%[1] | ~82% (for ester)[2] | 60-95%[3] | Variable, typically moderate to high |
| Reaction Time | ~90 minutes[3] | Multi-day process | 30 minutes - 2.5 hours[3] | Variable, typically a few hours |
| Enantioselectivity | Excellent (>99% ee)[1] | Generally produces racemate unless chiral catalysts are used | Generally produces racemate | Generally produces racemate |
| Process Complexity | Moderate (enzyme production/handling) | High (multiple steps and purifications) | Moderate | Moderate |
| Environmental Impact | Generally lower (aqueous, mild conditions) | Higher (use of organic solvents and harsh reagents) | Moderate (use of organic solvents and metal waste) | Moderate (use of organic solvents) |
| Estimated Cost | Potentially lower at scale due to high yield and selectivity | Moderate, dependent on reagent costs and process optimization | Moderate | Moderate to High, depending on Grignard reagent cost |
Experimental Protocols
Route 1: Biocatalytic Reduction of 2-oxo-4-phenylbutyric acid
This protocol is adapted from a similar biocatalytic reduction process.[3]
Materials:
-
2-oxo-4-phenylbutyric acid (OPBA)
-
D-Lactate Dehydrogenase (or a suitable carbonyl reductase)
-
Formate Dehydrogenase
-
NADH
-
Phosphate buffer (pH 6.5-7.5)
-
Sodium formate
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, sodium formate, and NAD+.
-
Add 2-oxo-4-phenylbutyric acid to the mixture.
-
Initiate the reaction by adding D-Lactate Dehydrogenase and Formate Dehydrogenase.
-
Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Isolate the this compound by filtration or extraction with an organic solvent.
-
Purify the product by recrystallization.
Route 2: Multi-step Chemical Synthesis from Benzaldehyde and Pyruvic Acid
This protocol is a conceptualized pathway based on a patent for the synthesis of the ethyl ester.[2]
Step 1: Condensation
-
Dissolve benzaldehyde and pyruvic acid in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium hydroxide) and stir at room temperature.
-
Monitor the reaction until completion.
-
Acidify the mixture to precipitate the unsaturated keto-acid.
Step 2: Esterification
-
Reflux the unsaturated keto-acid in ethanol with a catalytic amount of sulfuric acid.
-
Work up the reaction to isolate the ethyl ester.
Step 3: Reduction of the Ketone
-
Dissolve the unsaturated keto-ester in a suitable solvent (e.g., methanol).
-
Add a reducing agent (e.g., sodium borohydride) portion-wise at a low temperature.
-
Quench the reaction and extract the product.
Step 4: Hydrogenation of the Double Bond
-
Dissolve the unsaturated hydroxy-ester in a solvent like ethanol.
-
Add a hydrogenation catalyst (e.g., Palladium on carbon).
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Filter off the catalyst and evaporate the solvent.
Step 5: Hydrolysis
-
Dissolve the resulting ethyl 4-hydroxy-2-phenylbutanoate in a mixture of ethanol and water.
-
Add a base (e.g., sodium hydroxide) and heat the mixture to reflux.
-
Monitor the reaction until the ester is fully hydrolyzed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Isolate and purify the product.
Route 3: Reformatsky Reaction
This protocol is adapted from a general procedure for the Reformatsky reaction.[4]
Materials:
-
Phenylacetaldehyde
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Iodine (catalytic amount)
-
Dry benzene and ether
-
Sulfuric acid (10%)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place activated zinc dust.
-
Prepare a solution of phenylacetaldehyde and ethyl bromoacetate in a mixture of dry benzene and ether.
-
Add a small portion of this solution to the zinc dust. A small crystal of iodine may be added to initiate the reaction.
-
Once the reaction begins (indicated by a color change and gentle refluxing), add the remainder of the solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of 10% sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting ester can be hydrolyzed to the carboxylic acid as described in Route 2, Step 5.
Route 4: Grignard Reaction
This protocol is a conceptualized pathway based on general Grignard reaction procedures.[5][6]
Materials:
-
2-Phenylethyl bromide
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Ethyl glyoxylate
-
Saturated aqueous ammonium chloride
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by reacting 2-phenylethyl bromide with magnesium turnings in dry ether or THF.
-
In a separate flask, dissolve ethyl glyoxylate in dry ether or THF and cool in an ice bath.
-
Slowly add the prepared Grignard reagent to the ethyl glyoxylate solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer, extract the aqueous layer with ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting ethyl 4-hydroxy-2-phenylbutanoate can be hydrolyzed to the carboxylic acid as described in Route 2, Step 5.
Mandatory Visualization
Caption: Workflow for the biocatalytic reduction of 2-oxo-4-phenylbutyric acid.
Caption: Logical relationship of different chemical synthetic routes.
References
- 1. Scalable biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate using a recombinant E. coli with high catalyst yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioquochem.com [bioquochem.com]
- 3. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
A Head-to-Head Comparison of ACE Inhibitors Derived from Different Chiral Precursors
For Researchers, Scientists, and Drug Development Professionals
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. The therapeutic efficacy of these drugs is critically dependent on their stereochemistry, as the ACE active site exhibits a high degree of stereoselectivity. This guide provides a detailed head-to-head comparison of ACE inhibitors derived from different chiral precursors, focusing on their synthesis, in vitro and in vivo performance, and the underlying molecular interactions that govern their activity.
The Critical Role of Chirality in ACE Inhibition
Most ACE inhibitors possess multiple chiral centers, giving rise to a number of possible stereoisomers. However, typically only one of these isomers, most commonly the one with an (S,S,S) configuration, exhibits potent ACE inhibitory activity. This stereoselectivity is a direct consequence of the three-dimensional arrangement of amino acid residues in the ACE active site, which creates a chiral environment that preferentially binds one enantiomer over others. The synthesis of ACE inhibitors, therefore, often involves stereoselective methods to produce the desired active isomer in high purity.
Comparative Analysis of ACE Inhibitor Stereoisomers
This section details the synthesis and pharmacological activity of stereoisomers for several key ACE inhibitors.
Perindopril: A Case Study in Stereoisomerism
Perindopril, a potent ACE inhibitor, possesses five chiral centers, resulting in 32 possible stereoisomers. A comprehensive study synthesized all 32 stereoisomers of perindoprilat, the active diacid metabolite of perindopril, and evaluated their in vitro ACE inhibitory potency.[1][2]
Data Presentation: In Vitro ACE Inhibitory Activity (IC50) of Perindoprilat Stereoisomers [1][2]
| Stereoisomer Configuration | Relative IC50 Range | Number of Isomers |
| (S,S,S,S,S) - Perindoprilat | Nanomolar | 1 |
| Other highly active isomers | Nanomolar | 3 |
| Moderately active isomers | ~10x less active than perindoprilat | 4 |
| Inactive or weakly active isomers | >100x less active | 24 |
This table summarizes the findings that only a small fraction of the 32 stereoisomers exhibit significant ACE inhibitory activity, highlighting the stringent stereochemical requirements of the enzyme.
The in vivo activity of the four most potent perindopril stereoisomers was also assessed in dogs. The results indicated that the oral absorption and subsequent activation to the active diacid were primarily dependent on the chirality of the two ring junction carbons of the perhydroindole ring.[1][2]
Enalapril and Lisinopril: Stereoselective Synthesis
The synthesis of enalapril and lisinopril relies on the stereoselective reductive amination of a key intermediate with a chiral dipeptide. For enalapril, the dipeptide L-alanyl-L-proline is reacted with ethyl 2-oxo-4-phenylbutyrate. The desired (S,S,S)-enalapril is the major product, with high stereoinduction achieved through the use of catalysts like Raney nickel. While direct head-to-head comparisons of all possible stereoisomers are not as extensively published as for perindopril, it is well-established that the (S,S,S)-isomer is the pharmacologically active form.
Data Presentation: Stereoselectivity in Enalapril Synthesis
| Catalyst/Conditions | Diastereomeric Ratio (SSS:RSS) | Reference |
| Raney Nickel in ethanol | 11:1 | [3] |
| Raney Nickel with acetic acid and potassium fluoride in ethanol | 17:1 | [3] |
This table illustrates how the choice of catalyst and additives can significantly influence the stereochemical outcome of the synthesis, enriching the desired active isomer.
Benazepril: Asymmetric Synthesis Approach
The synthesis of benazepril, another widely used ACE inhibitor, also employs stereoselective methods. One key approach involves an asymmetric aza-Michael addition to establish the desired stereochemistry of a key intermediate. This highlights the importance of controlling chirality early in the synthetic route to ensure the final product is the active (S,S)-enantiomer.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of ACE inhibitors and the experimental methods used to evaluate them, the following diagrams illustrate the key pathways and workflows.
Caption: The Renin-Angiotensin System (RAS) and the mechanism of action of ACE inhibitors.
Caption: General workflow for an in vitro ACE inhibition assay.
Experimental Protocols
In Vitro ACE Inhibition Assay (HHL Substrate)[4][5]
This protocol describes the determination of the in vitro ACE inhibitory activity of a compound using hippuryl-histidyl-leucine (HHL) as the substrate.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-leucine (HHL)
-
Sodium borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Test compound (ACE inhibitor)
-
Captopril (as a positive control)
Procedure:
-
Preparation of Solutions:
-
Prepare the sodium borate buffer and adjust the pH to 8.3.
-
Dissolve HHL in the borate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of ACE in the borate buffer.
-
Prepare serial dilutions of the test compound and captopril in the borate buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 25 µL of the ACE solution and 25 µL of the test compound dilution (or buffer for control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 5 mM HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Quantification of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to each tube and vortex vigorously to extract the hippuric acid (HA) formed.
-
Centrifuge the tubes to separate the layers.
-
Carefully transfer a known volume of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the dried HA in a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the amount of HA using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (AUC_control - AUC_sample) / AUC_control ] * 100 where AUC is the area under the curve for the hippuric acid peak.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).
-
Chiral Separation of ACE Inhibitors by HPLC
This protocol provides a general guideline for the chiral separation of ACE inhibitor stereoisomers. The specific column and mobile phase will vary depending on the specific ACE inhibitor.
Materials:
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, trifluoroacetic acid)
-
Sample of the ACE inhibitor containing a mixture of stereoisomers
-
HPLC system with a UV detector
Procedure:
-
Column Selection and Mobile Phase Preparation:
-
Select a chiral stationary phase (CSP) known to be effective for the separation of similar compounds. Polysaccharide-based columns are often a good starting point.
-
Prepare a mobile phase suitable for the selected column and the analyte. A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the ACE inhibitor sample in the mobile phase or a compatible solvent at an appropriate concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the chromatogram under isocratic or gradient elution conditions.
-
Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength (e.g., 215 nm).
-
-
Method Optimization:
-
If the initial separation is not satisfactory, optimize the method by adjusting the mobile phase composition (e.g., changing the ratio of hexane to alcohol, trying a different alcohol), flow rate, and column temperature.
-
The goal is to achieve baseline resolution between all stereoisomers of interest.
-
Conclusion
The stereochemical configuration of ACE inhibitors is a paramount determinant of their pharmacological activity. The synthesis of these drugs necessitates precise control over chirality to ensure the production of the therapeutically effective isomer. As demonstrated by the comprehensive analysis of perindopril stereoisomers, even subtle changes in the three-dimensional arrangement of atoms can lead to a dramatic loss of inhibitory potency. This guide underscores the importance of integrating stereoselective synthesis and rigorous analytical characterization in the development of new and improved ACE inhibitors. Future research should continue to explore novel chiral precursors and synthetic methodologies to enhance the efficiency and stereoselectivity of ACE inhibitor production.
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Hydroxy-2-phenylbutanoic acid
This guide provides immediate, essential safety and logistical information for handling 4-Hydroxy-2-phenylbutanoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, particularly its common isomer (R)-2-Hydroxy-4-phenylbutyric acid, a thorough risk assessment is crucial. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommendation |
| Eye and Face Protection | Safety glasses with side-shields are recommended. For tasks with a higher risk of splashing, chemical safety goggles should be worn.[1] |
| Hand Protection | Chemical-resistant gloves are mandatory. The specific glove material should be selected based on the task's duration and potential for exposure. Always inspect gloves for integrity before use.[2] |
| Skin and Body Protection | A standard laboratory coat is required. For procedures with a significant risk of spillage, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[2] If dust generation is unavoidable, a NIOSH-approved N95 or P1 dust mask should be used.[2] |
Glove Selection and Chemical Compatibility
| Glove Material | Chemical Resistance to Aromatic Carboxylic Acids |
| Nitrile Rubber | Good for splash protection against weak acids and some organic solvents.[3][4][5] However, nitrile gloves can have poor resistance to some aromatic hydrocarbons.[3][4][6] |
| Neoprene | Offers good resistance to a range of chemicals, including some acids and organic compounds, and may provide more robust protection than standard nitrile gloves.[7][8] |
| Butyl Rubber | Provides excellent resistance to many organic acids, ketones, and esters, making it a suitable choice for more extensive handling of this compound.[7][8] |
It is imperative to consult the glove manufacturer's specific chemical resistance data and to perform an internal risk assessment to determine the most suitable glove for your application.
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are essential for maintaining a safe laboratory environment.
Handling and Storage Protocols
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of any dust. Avoid contact with skin and eyes and prevent dust formation.[2] |
| Storage | Store in a cool, dry, and well-ventilated location. Keep the container tightly sealed to prevent contamination and degradation.[2] |
| Hygiene | Wash hands thoroughly with soap and water after handling the compound. |
Spill and Disposal Procedures
| Procedure | Guideline |
| Small Spills | For minor spills of the solid material, carefully sweep up the powder, avoiding dust generation, and place it into a designated, labeled waste container.[2] |
| Large Spills | In the event of a larger spill, evacuate the immediate area and prevent the spread of dust. Use appropriate PPE, including respiratory protection, and follow established institutional procedures for chemical spill cleanup. Do not allow the substance to enter drains.[2] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.[2] |
Experimental Protocols
The safety data sheets and other referenced documents for this compound and its isomers do not contain specific experimental protocols. All laboratory work should be conducted following a detailed, risk-assessed experimental plan developed by the research institution.
Visual Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. (R)-2-Hydroxy-4-phenylbutyric acid 99 29678-81-7 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. gloves.com [gloves.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. aibonsafety.com [aibonsafety.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. safetyware.com [safetyware.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
